Product packaging for AI-10-47(Cat. No.:)

AI-10-47

Cat. No.: B8143755
M. Wt: 279.22 g/mol
InChI Key: JSNWHSDKJSOXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AI-10-47 is a useful research compound. Its molecular formula is C13H8F3N3O and its molecular weight is 279.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F3N3O B8143755 AI-10-47

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNWHSDKJSOXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of AI-10-47: A Technical Guide to its Action as a Protein-Protein Interaction Inhibitor in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

In inv(16) AML, the chromosomal inversion leads to the formation of the CBFβ-SMMHC fusion protein.[3][7] This oncoprotein sequesters RUNX1, a master regulator of hematopoiesis, preventing it from binding to its target DNA sequences and executing its normal transcriptional program.[3] This deregulation of RUNX1 activity is a key driver of leukemogenesis.

Signaling Pathway

AI1049_Mechanism Mechanism of Action of AI-10-49 in inv(16) AML cluster_Cell inv(16) AML Cell AI1049 AI-10-49 CBFb_SMMHC_RUNX1 CBFβ-SMMHC :: RUNX1 (Inactive Complex) AI1049->CBFb_SMMHC_RUNX1 Inhibits Interaction CBFb_SMMHC CBFβ-SMMHC CBFb_SMMHC_RUNX1->CBFb_SMMHC Dissociation RUNX1 RUNX1 CBFb_SMMHC_RUNX1->RUNX1 Release RUNX1_DNA RUNX1 binds to DNA Target Genes RUNX1->RUNX1_DNA Restored Binding MYC_enhancers MYC Distal Enhancers RUNX1_DNA->MYC_enhancers Increased Occupancy MYC_transcription MYC Transcription MYC_enhancers->MYC_transcription Repression Apoptosis Apoptosis MYC_transcription->Apoptosis Induction Experimental_Workflow General Workflow for Characterizing a PPI Inhibitor cluster_Workflow Start Start: Hypothesized PPI Target Screening In Vitro Screening (e.g., FRET Assay) Start->Screening Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Cellular_Activity Cellular Activity Assessment (Co-IP, Cell Viability) Hit_Validation->Cellular_Activity Mechanism_Elucidation Mechanism of Action Studies (ChIP-seq, RNA-seq) Cellular_Activity->Mechanism_Elucidation In_Vivo_Testing In Vivo Efficacy and Toxicity (Animal Models) Mechanism_Elucidation->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

References

The Role of AI-10-47 and its Derivatives in Leukemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Oncogenic Driver in inv(16) AML

Acute myeloid leukemia (AML) with an inversion on chromosome 16 [inv(16)(p13.1q22)] is characterized by the formation of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein plays a critical role in leukemia development by hijacking the normal function of the transcription factor RUNX1, a master regulator of hematopoiesis. The CBFβ-SMMHC protein outcompetes the wild-type CBFβ for binding to RUNX1, leading to the deregulation of RUNX1-mediated gene expression and subsequent leukemogenesis.

Mechanism of Action: Restoring RUNX1 Function

Restored RUNX1 activity triggers a cascade of downstream events, most notably the repression of the MYC oncogene.[1][2] RUNX1 achieves this by binding to distal enhancer regions of the MYC gene, leading to the displacement of activating chromatin remodeling complexes and the recruitment of repressive complexes.[1] The subsequent downregulation of MYC expression is a critical step in inducing apoptosis in inv(16) AML cells.

Quantitative Data Summary

Compound Assay Cell Line/System IC50 / Effect Reference
AI-10-47CBFβ-RUNX Binding InhibitionIn vitroIC50 = 3.2 μM[3]
AI-10-49CBFβ-SMMHC/RUNX1 Binding InhibitionIn vitro (FRET)IC50 = 0.26 μM[4][5]
AI-10-49Cell ViabilityME-1 (inv(16) AML cell line)IC50 = 0.6 μM[6]
AI-10-49Cell ViabilityNormal Human Bone Marrow CellsIC50 > 25 μM[6]
Treatment Cell Type Assay Result Reference
AI-10-49 (1 μM for 6 hours)ME-1 cellsCo-Immunoprecipitation90% dissociation of RUNX1 from CBFβ-SMMHC[6]
AI-10-49 (1 μM for 6 hours)ME-1 cellsCo-Immunoprecipitation15% dissociation of RUNX1 from wild-type CBFβ[6]
AI-10-49 (1 μM for 6 hours)ME-1 cellsChIP8-fold increase in RUNX1 occupancy at RUNX3 promoter[6]
AI-10-49 (1 μM for 6 hours)ME-1 cellsChIP2.2-fold increase in RUNX1 occupancy at CSF1R promoter[6]
AI-10-49 (1 μM for 6 hours)ME-1 cellsChIP8-fold increase in RUNX1 occupancy at CEBPA promoter[6]
AI-10-49 (5 μM and 10 μM for 48 hours)Primary inv(16) AML patient cellsCell ViabilityReduced viability[7]
AI-10-49Primary normal karyotype AML patient cellsCell ViabilityNo significant effect[7]
Treatment Group Animal Model Metric Result Reference
Vehicle (DMSO)Mouse model of inv(16) AMLMedian Leukemia Latency33.5 days[6]
AI-10-49 (200 mg/kg/day)Mouse model of inv(16) AMLMedian Leukemia Latency61 days[6]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CBFβ-SMMHC/RUNX1 Interaction

Protocol:

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific for RUNX1 to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.

Chromatin Immunoprecipitation (ChIP) for RUNX1 Target Gene Occupancy

Protocol:

  • Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G agarose beads. Incubate a portion of the chromatin with an anti-RUNX1 antibody overnight at 4°C. A no-antibody or IgG control should be included.

  • Immune Complex Capture and Washing: Add Protein A/G agarose beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific interactions.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using a commercial kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA).

Cell Viability (MTT) Assay

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., ME-1) or normal bone marrow cells in a 96-well plate at a predetermined optimal density.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

Annexin V/7-AAD Apoptosis Assay

Protocol:

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered to be in early apoptosis, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

AI-10-49_Mechanism_of_Action cluster_0 inv(16) AML Cell cluster_1 Effect of AI-10-49 CBFb_SMMHC CBFβ-SMMHC Fusion Protein CBFb_SMMHC_RUNX1 Inactive Complex CBFb_SMMHC->CBFb_SMMHC_RUNX1 RUNX1 RUNX1 RUNX1->CBFb_SMMHC_RUNX1 MYC_enhancer MYC Enhancers CBFb_SMMHC_RUNX1->MYC_enhancer Suppresses RUNX1 binding Free_RUNX1 Free & Active RUNX1 CBFb_SMMHC_RUNX1->Free_RUNX1 Dissociation MYC_gene MYC Gene MYC_enhancer->MYC_gene Activation Repressive_Complex Recruitment of Repressive Complexes MYC_enhancer->Repressive_Complex MYC_protein MYC Protein MYC_gene->MYC_protein Apoptosis Apoptosis MYC_gene->Apoptosis Proliferation Leukemic Proliferation & Survival MYC_protein->Proliferation AI1049 AI-10-49 AI1049->CBFb_SMMHC Inhibits Binding Free_RUNX1->MYC_enhancer Binds to Enhancers Repressive_Complex->MYC_gene Repression

Co_Immunoprecipitation_Workflow start Start: inv(16) AML Cells treatment Treat with AI-10-49 or Vehicle start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate with Beads lysis->preclear ip Immunoprecipitate with anti-RUNX1 Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot for CBFβ and RUNX1 elute->analysis end End: Assess Interaction analysis->end

Caption: Experimental workflow for Co-Immunoprecipitation.

ChIP_Workflow start Start: inv(16) AML Cells crosslink Cross-link Proteins to DNA start->crosslink shear Shear Chromatin crosslink->shear ip Immunoprecipitate with anti-RUNX1 Ab shear->ip reverse Reverse Cross-links ip->reverse purify Purify DNA reverse->purify analysis qPCR for Target Gene Promoters purify->analysis end End: Quantify Occupancy analysis->end

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Conclusion and Future Directions

Future research should focus on several key areas:

References

Target Validation of AI-10-47 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

Signaling Pathway Disruption by AI-10-47

Mechanism of this compound Action cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML Pathogenesis cluster_2 Therapeutic Intervention with this compound/49 CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds to TargetGenes Target Genes RUNX1->TargetGenes Regulates Differentiation Normal Differentiation TargetGenes->Differentiation CBFb_SMMHC CBFβ-SMMHC Fusion RUNX1_sequestered RUNX1 (Sequestered) CBFb_SMMHC->RUNX1_sequestered Binds & Sequesters DysregulatedGenes Dysregulated Gene Expression RUNX1_sequestered->DysregulatedGenes Dysregulates Leukemia Leukemia Proliferation DysregulatedGenes->Leukemia AI1047 This compound / AI-10-49 CBFb_SMMHC_inhibited CBFβ-SMMHC AI1047->CBFb_SMMHC_inhibited Inhibits RUNX1_restored RUNX1 (Restored) CBFb_SMMHC_inhibited->RUNX1_restored Disrupts Binding RestoredGenes Restored Gene Expression RUNX1_restored->RestoredGenes Restores Regulation CellDeath Selective Cell Death RestoredGenes->CellDeath

Quantitative Data Presentation

CompoundAssayTargetIC50Reference
This compoundFRETCBFβ-RUNX Binding3.2 µM[1]
AI-10-49FRETCBFβ-SMMHC-RUNX1 Binding260 nM[3]
AI-10-49Cell GrowthME-1 (inv(16) AML cell line)0.6 µM[3]
AI-4-83Cell GrowthME-1 (inv(16) AML cell line)~3 µM[3]
CompoundCell TypeConcentrationEffectReference
AI-10-49Primary inv(16) AML cells5 µMReduced viability[3]
AI-10-49Primary inv(16) AML cells10 µMReduced viability[3]
AI-10-49Primary inv(16) AML cells5 µM40% reduction in CFUs[3]
AI-10-49Primary inv(16) AML cells10 µM60% reduction in CFUs[3]
This compoundAML cells with normal karyotypeNot specifiedNo change in CFUs[3]
This compoundCD34+ cord blood cellsNot specifiedNo change in CFUs[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBFβ-RUNX1 interaction.

Workflow Diagram:

FRET Assay Workflow start Start reagents Prepare Reagents: - Cerulean-Runt domain (100 nM) - Venus-CBFβ (100 nM) - this compound/49 (various concentrations) start->reagents mix Mix reagents in assay plate reagents->mix incubate Incubate at room temperature mix->incubate measure Measure fluorescence emission at 474 nm and 525 nm incubate->measure calculate Calculate the ratio of 525/474 nm emission measure->calculate plot Plot ratio vs. compound concentration calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for the FRET-based protein-protein interaction assay.

Protocol:

  • Assay Plate Setup: In a microplate, combine the Cerulean-Runt domain, Venus-CBFβ, and the inhibitor at various concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Excite the Cerulean fluorophore and measure the emission intensities at 474 nm (Cerulean emission) and 525 nm (Venus emission due to FRET).[2]

  • Data Analysis: Calculate the ratio of the emission intensity at 525 nm to that at 474 nm. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to validate the disruption of the CBFβ-RUNX1 interaction within a cellular context.

Workflow Diagram:

Co-Immunoprecipitation Workflow start Start cell_treatment Treat SEM cells (4x10^6) with DMSO or 10 µM this compound for 6 hours start->cell_treatment cell_lysis Lyse cells in modified RIPA buffer cell_treatment->cell_lysis immunoprecipitation Immunoprecipitate RUNX1 using anti-RUNX1 antibody and Protein A agarose beads cell_lysis->immunoprecipitation wash Wash beads to remove non-specific binding immunoprecipitation->wash elution Elute bound proteins wash->elution western_blot Perform Western blot analysis for CBFβ and RUNX1 elution->western_blot analysis Analyze the reduction in co-precipitated CBFβ western_blot->analysis end End analysis->end

Caption: Workflow for Co-Immunoprecipitation to assess protein interaction.

Protocol:

  • Cell Lysis: Harvest the cells and lyse them using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA).[2]

  • Immunoprecipitation: Add anti-RUNX1 antibody and Protein A agarose beads to the cell lysates. Rotate the mixture for 5 hours to allow for the immunoprecipitation of RUNX1 and its binding partners.[2]

  • Washing: Pellet the beads and wash them multiple times with an appropriate buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

Cell Viability Assay (Annexin V and 7-AAD Staining)

This assay quantifies the induction of apoptosis and cell death in response to treatment.

Protocol:

  • Staining: Harvest the cells and stain with Annexin V (to detect early apoptotic cells) and 7-Aminoactinomycin D (7-AAD) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V- and 7-AAD-), early apoptotic (Annexin V+ and 7-AAD-), and late apoptotic/necrotic (Annexin V+ and 7-AAD+) cells. Calculate the percent viability relative to the vehicle control.[3]

Conclusion

References

chemical structure and properties of AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical Structure and Physicochemical Properties

PropertyValueReference
IUPAC Name 2-(pyridin-2-yl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole[3]
CAS Number 1256094-31-1[3][4]
Molecular Formula C₁₃H₈F₃N₃O[3][4]
Molecular Weight 279.22 g/mol [3][4]
Appearance Solid powder[3]
Purity >98%[3]
SMILES FC(F)(F)OC1=CC=C2NC(C3=NC=CC=C3)=NC2=C1[3]
Solubility DMSO: 100 mg/mL (358.14 mM)[4]

Mechanism of Action

cluster_1 Inhibition by AI-10-47 CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Stabilization DNA Target Gene DNA RUNX1->DNA Binding Transcription Gene Transcription DNA->Transcription AI1047 This compound CBFb_i CBFβ AI1047->CBFb_i Allosteric Binding RUNX1_i RUNX1 DNA_i Target Gene DNA RUNX1_i->DNA_i Binding Inhibited Transcription_i Transcription Blocked DNA_i->Transcription_i

Biological and Pharmacological Properties

Assay TypeParameterValueCell Line(s)Reference
Biochemical Assay FRET IC₅₀3.2 µMN/A[4][5]
Cell-Based Assay CBFβ-RUNX1 BindingWeakly reduced at 10 µMSEM[4][5]
Cell Growth Assay Growth InhibitionSignificantME-1, TUR, M0-91, THP-1, U937[4][5]

AI1047 This compound PPI CBFβ-RUNX1 Interaction AI1047->PPI Inhibits RUNX1_activity RUNX1 Transcriptional Activity Restored PPI->RUNX1_activity Disruption leads to TargetGenes Target Gene Expression (e.g., RUNX3, CSF1R) RUNX1_activity->TargetGenes Increases MYC MYC Expression RUNX1_activity->MYC Decreases Apoptosis Apoptosis in Leukemia Cells TargetGenes->Apoptosis MYC->Apoptosis Repression contributes to

References

The Pharmacophore of AI-10-47: A Technical Guide to Inhibiting the CBFβ-RUNX Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Allosteric Inhibition

Quantitative Analysis of Inhibitor Potency

CompoundFRET IC50 (μM) for CBFβ-RUNX BindingNotes
AI-10-47 3.2[5][7]Improved activity and metabolic stability over AI-4-57 due to the trifluoromethoxy substitution.[4] Weakly reduces CBFβ binding to RUNX1 in cells, potentially due to poor solubility.[7]
AI-4-57 22[1][5]The initial lead compound from which this compound was developed.[4][6]
AI-10-104 1.25[4]An analog of this compound with improved potency.
AI-14-91 Not explicitly stated in snippetsAn active inhibitor of CBFβ-RUNX binding.
AI-4-88 >240[1]An inactive analog, often used as a negative control.[1]
AI-10-49 0.26 (for CBFβ-SMMHC-RUNX1)[5]A bivalent inhibitor derived from this compound, showing enhanced potency and selectivity for the oncogenic fusion protein CBFβ-SMMHC.[6]

Signaling Pathway and Inhibition

CBF_RUNX_Pathway cluster_nucleus Nucleus CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA DNA (RUNX Binding Site) TargetGene Target Gene Expression DNA->TargetGene Regulates Complex->DNA Binds to AI1047 This compound AI1047->CBFb Binds to (Allosteric Site) AI1047->Complex Prevents Formation

CBFβ-RUNX1 signaling pathway and its inhibition by this compound.

The Pharmacophore of this compound

AI1047_Pharmacophore cluster_pharmacophore Pharmacophore of this compound A Aromatic Ring (Pyridine) B Benzimidazole Core A->B Linkage D Hydrogen Bond Donor/Acceptor (Imidazole N-H, Pyridine N) A->D Feature C Trifluoromethoxy Group (-OCF3) B->C Substitution B->D Feature caption Key pharmacophoric features of this compound.

Key pharmacophoric features of this compound.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the inhibition of the CBFβ-RUNX interaction in vitro.

Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX1 Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission and an increase in the donor's emission.

Protocol:

  • Protein Preparation: Express and purify Cerulean-Runt domain and Venus-CBFβ fusion proteins.

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris pH 7.5, 150 mM NaCl.

  • Compound Addition: Add the diluted compounds to the wells. The final DMSO concentration should be kept constant (e.g., <1%).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.

Co-Immunoprecipitation (Co-IP)

This assay validates the disruption of the CBFβ-RUNX1 interaction within a cellular context.

Principle: An antibody targeting a "bait" protein (e.g., RUNX1) is used to pull it down from a cell lysate. If a "prey" protein (e.g., CBFβ) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting. This compound should reduce the amount of CBFβ that co-precipitates with RUNX1.

Protocol:

  • Cell Lysis: Harvest approximately 4 x 10^6 cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[4]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C.[9][10]

  • Immunoprecipitation:

    • Add an anti-RUNX1 antibody (e.g., 2 µg) to the pre-cleared lysate.[4]

    • Incubate with rotation for several hours to overnight at 4°C to allow antibody-antigen complexes to form.[4][9]

    • Add protein A/G agarose/sepharose beads and incubate for an additional 1-2 hours to capture the immune complexes.[4]

  • Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.[9][11]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RUNX1 and CBFβ to detect the presence and relative amounts of each protein.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo / Ex Vivo Analysis FRET FRET Assay FRET_result IC50 Determination FRET->FRET_result NMR NMR Spectroscopy NMR_result Binding Site Mapping NMR->NMR_result CoIP Co-Immunoprecipitation FRET_result->CoIP CoIP_result Interaction Disruption CoIP->CoIP_result CellViability Cell Viability Assay CellViability_result Cell Growth Inhibition (IC50) CellViability->CellViability_result CoIP_result->CellViability Start Compound Synthesis (e.g., this compound) Start->FRET Start->NMR

General experimental workflow for the characterization of CBFβ-RUNX inhibitors.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm direct binding of the inhibitor to CBFβ and to map the binding site.

Principle: Techniques like Saturation Transfer Difference (STD) NMR and 1H-15N HSQC are employed. In STD NMR, saturation is applied to the protein, and this saturation is transferred to a binding ligand, allowing for the identification of binding epitopes. In 1H-15N HSQC, the chemical shifts of the protein's backbone amides are monitored upon ligand addition. Significant chemical shift perturbations (CSPs) indicate residues in and around the binding pocket.

Protocol (1H-15N HSQC as an example):

  • Protein Preparation: Prepare a sample of uniformly 15N-labeled CBFβ (e.g., 0.5 mM) in a suitable NMR buffer.[4]

  • Data Acquisition (Apo): Record a baseline 1H-15N HSQC spectrum of the 15N-CBFβ sample.

  • Data Acquisition (Holo): Record a 1H-15N HSQC spectrum after each addition of the compound.

  • Data Analysis: Overlay the spectra from the apo and holo states. Analyze the chemical shift perturbations of the backbone amide signals. Residues with significant CSPs are likely involved in the binding interaction. This data can be mapped onto the 3D structure of CBFβ to visualize the binding site.[4]

Conclusion

References

Preliminary Efficacy of AI-10-47: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficacy Data

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction
Assay TypeTargetIC50 (μM)Reference
FRET AssayCBFβ-RUNX1 Binding3.2[1]
Table 2: Efficacy in Leukemia Cell Lines
Cell LineDescriptionEffect of AI-10-47Reference
ME-1Human LeukemiaSignificant growth inhibition[1]
TURHuman LeukemiaSignificant growth inhibition[1]
M0-91Human LeukemiaSignificant growth inhibition[1]
THP-1Human LeukemiaSignificant growth inhibition[1]
U937Human LeukemiaSignificant growth inhibition[1]
SEMAcute Myeloid LeukemiaWeakly reduced CBFβ binding to RUNX1 at 10 μM (potentially due to poor solubility)[1]

Note: Specific IC50 values for cell growth inhibition have not been detailed in the reviewed literature.

Mechanism of Action and Signaling Pathway

AI-10-47_Signaling_Pathway Proposed Signaling Pathway of this compound Action cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects This compound This compound CBFbeta CBFbeta This compound->CBFbeta CBFbeta_RUNX1_Complex CBFβ-RUNX1 Complex CBFbeta->CBFbeta_RUNX1_Complex RUNX1 RUNX1 RUNX1->CBFbeta_RUNX1_Complex RUNX1_Released Released RUNX1 Target_Genes RUNX1 Target Genes (e.g., MYC repression) CBFbeta_RUNX1_Complex->Target_Genes Dysregulated Transcription RUNX1_Released->Target_Genes Restored Transcription Cell_Proliferation Inhibition of Cell Proliferation Target_Genes->Cell_Proliferation

Proposed mechanism of this compound action.

Experimental Protocols

Co-Immunoprecipitation Assay for CBFβ-RUNX1 Interaction

Cell Line: SEM (Acute Myeloid Leukemia)

Protocol:

  • Cell Lysis: Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA).

  • Immunoprecipitation:

    • Incubate cell lysates with anti-RUNX1 antibody and Protein A-agarose beads.

    • Rotate the mixture for 5 hours at 10 rpm.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against CBFβ and RUNX1 to detect the amount of CBFβ co-immunoprecipitated with RUNX1.

Co-IP_Workflow Co-Immunoprecipitation Experimental Workflow Start Start: SEM Cells Treatment Treat with 10 μM this compound or DMSO for 6h Start->Treatment Lysis Cell Lysis (modified RIPA buffer) Treatment->Lysis IP Immunoprecipitation (anti-RUNX1 Ab + Protein A beads) Lysis->IP Wash_Elute Wash and Elute IP->Wash_Elute WB Western Blot Analysis (anti-CBFβ and anti-RUNX1) Wash_Elute->WB End End: Quantify Co-IP WB->End

Workflow for Co-Immunoprecipitation Assay.
Förster Resonance Energy Transfer (FRET) Assay

Protocol Outline:

  • Protein Preparation: Purified Cerulean-tagged Runt domain of RUNX1 and Venus-tagged CBFβ are used as the FRET pair.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: The plate is incubated to allow the inhibitor to interact with the proteins.

  • FRET Measurement: The fluorescence emission is measured at two wavelengths (e.g., 474 nm for Cerulean and 525 nm for Venus) following excitation of the donor (Cerulean).

  • Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

FRET_Assay_Workflow FRET Assay Experimental Workflow Start Start: Purified FRET Pair (Cerulean-RUNX1, Venus-CBFβ) Dispense Dispense FRET pair into 96-well plate Start->Dispense Add_Inhibitor Add serial dilutions of this compound Dispense->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure Measure Fluorescence (Excitation of Donor, Emission of Donor & Acceptor) Incubate->Measure Analyze Calculate Emission Ratio and Determine IC50 Measure->Analyze End End: IC50 Value Analyze->End

Workflow for FRET-based Inhibition Assay.
Cell Viability (MTT) Assay

General Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined optimal density.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50 for growth inhibition.

Conclusion

References

in vitro activity of the small molecule AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML Pathogenesis cluster_2 Therapeutic Intervention with AI-10-47 CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n Binds & Stabilizes DNA_n DNA RUNX1_n->DNA_n Binds Genes_n Target Gene Transcription DNA_n->Genes_n Regulates CBFbSMMHC CBFβ-SMMHC Oncoprotein RUNX1_p RUNX1 CBFbSMMHC->RUNX1_p Sequesters Genes_p Dysregulated Transcription RUNX1_p->Genes_p Leads to Restored Restored Transcription RUNX1_p->Restored RUNX1 Released, Function Restored AI1047 This compound AI1047->CBFbSMMHC Inhibits CBFb_i CBFβ AI1047->CBFb_i Binds RUNX1_i RUNX1 CBFb_i->RUNX1_i cluster_0 FRET Assay Workflow P1 1. Prepare Reagents (100nM Cerulean-Runt) (100nM Venus-CBFβ) P2 2. Add this compound (Varying concentrations) P1->P2 P3 3. Incubate P2->P3 P4 4. Excite Cerulean Measure Emission (474nm & 525nm) P3->P4 P5 5. Calculate Ratio (525nm / 474nm) P4->P5 P6 6. Plot Data & Determine IC₅₀ P5->P6 cluster_0 Co-Immunoprecipitation Workflow S1 1. Treat SEM cells (10μM this compound, 6h) S2 2. Lyse cells (RIPA Buffer) S1->S2 S3 3. Immunoprecipitate (Anti-RUNX1 Ab) S2->S3 S4 4. Capture Complex (Protein A Beads) S3->S4 S5 5. Wash Beads S4->S5 S6 6. Elute Proteins S5->S6 S7 7. Western Blot (Detect CBFβ) S6->S7

References

Methodological & Application

Application Notes and Protocols for AI-10-47 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Quantitative Analysis of AI-10-47 Activity
ParameterValueCell Line(s)Reference
IC50 (CBFβ-RUNX Binding) 3.2 µM-[3]
Growth Inhibition SignificantME-1, TUR, M0-91, THP-1, U937[3]
CBFβ-RUNX1 Binding in cells Weak reduction at 10 µM (6h)SEM[3]

Experimental Protocols

Protocol 1: Cell Viability Assay using DAPI Staining

Materials:

  • Leukemia cell lines (e.g., ME-1, SEM)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • DMSO (vehicle control)

  • 96-well plates

  • DAPI solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Culture leukemia cells to a logarithmic growth phase. Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.[2]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Cell Staining: After incubation, harvest the cells and wash them with PBS. Resuspend the cells in DAPI staining solution according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. DAPI is a fluorescent stain that binds to DNA but is excluded by viable cells with intact membranes. Therefore, DAPI-negative cells are scored as viable.[2]

  • Data Analysis: Determine the percentage of viable cells for each treatment condition relative to the vehicle control. At least 2 x 10^4 events should be recorded for each sample.[2]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction

Materials:

  • SEM cell line

  • DMSO

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors

  • Anti-RUNX1 antibody

  • Protein A-Agarose beads

  • IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate)

  • SDS-PAGE and Western blotting reagents

  • Anti-CBFβ antibody

  • Anti-RUNX1 antibody for Western blot

Procedure:

  • Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer on ice.

  • Immunoprecipitation: a. Pre-clear the cell lysates by incubating with Protein A-Agarose beads. b. Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation. c. Add Protein A-Agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with IP buffer I to remove non-specific binding proteins.

  • Elution and Analysis: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Perform a Western blot analysis using primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins. A reduction in the CBFβ band in the this compound treated sample compared to the control indicates disruption of the interaction.

Mandatory Visualization

G cluster_0 Experimental Workflow: this compound Cellular Assays A Leukemia Cell Culture (e.g., ME-1, SEM) B Treatment with this compound (Varying Concentrations) A->B C Incubation (48 hours for Viability, 6 hours for Co-IP) B->C D Cell Viability Assay (DAPI Staining & Flow Cytometry) C->D E Co-Immunoprecipitation (RUNX1 Pulldown) C->E G Data Analysis (IC50, % Viability, Protein Interaction) D->G F Western Blot for CBFβ E->F F->G

G cluster_0 CBFβ-RUNX1 Signaling Pathway and Inhibition by this compound CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA Target Gene Promoters Complex->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Leukemia Leukemogenesis Transcription->Leukemia AI1047 This compound AI1047->CBFb Binds to allosteric site

References

Application Notes and Protocols for AI-10-47 in a FRET Assay for Binding Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of CBFβ-RUNX

CBF_RUNX_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition CBFb CBFβ Complex_cyto CBFβ-RUNX Complex CBFb->Complex_cyto Binding RUNX RUNX RUNX->Complex_cyto Complex_nucleus CBFβ-RUNX Complex Complex_cyto->Complex_nucleus Nuclear Translocation DNA DNA (RUNX Binding Site) Complex_nucleus->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates AI1047 AI-10-47 AI1047->CBFb Binds to AI1047->Complex_cyto Inhibits Formation

CBFβ-RUNX signaling pathway and inhibition by this compound.

Quantitative Data

CompoundTarget InteractionAssay TypeIC50 (μM)Reference
This compoundCBFβ-RUNXFRET3.2[1][2]

Experimental Protocols

FRET-Based Binding Inhibition Assay

Materials and Reagents:

  • Proteins:

    • Purified Cerulean-Runt domain fusion protein

    • Purified Venus-CBFβ fusion protein

  • Inhibitor:

  • Assay Buffer (example composition):

    • 50 mM HEPES, pH 7.5

    • 150 mM NaCl

    • 1 mM DTT

    • 0.01% Tween-20

    • 0.1% Bovine Serum Albumin (BSA)

  • Assay Plate:

    • Black, low-volume 384-well plate

  • Plate Reader:

    • A microplate reader capable of TR-FRET measurements, with excitation and emission filters for Cerulean and Venus.

Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Cerulean-Runt (Donor) - Venus-CBFβ (Acceptor) - this compound dilutions - Assay Buffer Dispense Dispense this compound and Proteins into 384-well plate Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read_FRET Read FRET Signal on Plate Reader Incubate->Read_FRET Calculate Calculate FRET Ratio (525nm / 475nm) Read_FRET->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for the FRET-based binding inhibition assay.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X working solution of Cerulean-Runt (200 nM) and Venus-CBFβ (200 nM) in Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 2X protein mix (Cerulean-Runt and Venus-CBFβ) to each well.

    • The final volume in each well will be 20 µL, with final protein concentrations of 100 nM each.[3]

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • FRET Measurement:

    • Set the plate reader to excite at the optimal wavelength for Cerulean (approximately 433 nm).[1]

    • Measure the emission intensity at two wavelengths:

      • Cerulean emission: ~475 nm[3]

      • Venus (FRET) emission: ~525 nm[3]

  • Data Analysis:

    • Calculate the FRET ratio for each well by dividing the emission intensity at 525 nm by the emission intensity at 475 nm.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationship of Binding Inhibition:

The principle of the FRET assay for binding inhibition is based on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. When CBFβ and RUNX are in close proximity (bound), FRET occurs. The addition of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Binding_Inhibition_Logic cluster_bound Bound State (No Inhibitor) cluster_unbound Unbound State (With this compound) Donor_Bound Cerulean-Runt (Donor) Acceptor_Bound Venus-CBFβ (Acceptor) Donor_Bound->Acceptor_Bound Proximity (<10nm) FRET_High High FRET Acceptor_Bound->FRET_High Results in FRET_Low Low FRET FRET_High->FRET_Low Inhibition Donor_Unbound Cerulean-Runt (Donor) Acceptor_Unbound Venus-CBFβ (Acceptor) Acceptor_Unbound->FRET_Low Results in Inhibitor This compound Inhibitor->Acceptor_Unbound Binds to

Logical diagram of FRET-based binding inhibition.

Conclusion

References

Application Notes and Protocols for Cell Viability Assay with AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AI-10-47

AI-10-47_Signaling_Pathway cluster_0 This compound Action cluster_1 Normal CBFβ-RUNX Interaction cluster_2 Downstream Effects This compound This compound CBFβ CBFβ This compound->CBFβ Binds to CBFβ_RUNX_Complex CBFβ-RUNX Complex This compound->CBFβ_RUNX_Complex Inhibits Formation RUNX RUNX CBFβ->CBFβ_RUNX_Complex RUNX->CBFβ_RUNX_Complex DNA DNA CBFβ_RUNX_Complex->DNA Binds to Cell_Proliferation Cell Proliferation & Survival Target_Genes Target Gene Transcription (e.g., MYC) DNA->Target_Genes Activates Target_Genes->Cell_Proliferation Apoptosis Apoptosis Target_Genes->Apoptosis

Data Presentation: this compound and Derivative IC50 Values

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ME-1Acute Myeloid Leukemia (inv(16))Not explicitly stated, but less potent than AI-10-49[9]
AI-10-49 ME-1Acute Myeloid Leukemia (inv(16))0.6[9][10]
AI-10-49 Normal Human Bone MarrowNon-cancerous> 25[9][10]
This compound Panel of 11 Leukemia Cell LinesLeukemiaSignificant growth inhibition observed[5]
This compound Basal-like Breast Cancer Cell LinesTriple-Negative Breast CancerEfficacy demonstrated[5]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[12]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all readings.

    • Plot the data and determine the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow start Start cell_culture Cell Culture (e.g., ME-1, TNBC cells) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions cell_seeding->compound_prep treatment Treat Cells with This compound (24-72h) cell_seeding->treatment compound_prep->treatment viability_assay Perform Cell Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay data_acquisition Data Acquisition (Absorbance/Luminescence) viability_assay->data_acquisition data_analysis Data Analysis (% Viability, IC50) data_acquisition->data_analysis end End data_analysis->end

Conclusion

References

Application Notes and Protocols for Colony Forming Unit (CFU) Assay Using AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony Forming Unit (CFU) assay, also known as the clonogenic assay, is a fundamental in vitro method used to assess the proliferative capacity of single cells and their ability to form colonies.[1] This assay is a gold standard for evaluating the function of hematopoietic stem and progenitor cells and is widely employed in preclinical drug development to determine the cytotoxic and cytostatic effects of novel compounds.[2][3]

Mechanism of Action of AI-10-47

cluster_0 Normal RUNX1 Function cluster_1 Inhibition by this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binding DNA Target Gene Promoters RUNX1->DNA Binds to DNA Gene Transcription Gene Transcription DNA->Gene Transcription Activates AI1047 This compound CBFb_inhibited CBFβ AI1047->CBFb_inhibited Binds to RUNX1_free RUNX1 CBFb_inhibited->RUNX1_free Interaction Blocked DNA_inactive Target Gene Promoters RUNX1_free->DNA_inactive Binding Inhibited Altered Gene\nTranscription Altered Gene Transcription DNA_inactive->Altered Gene\nTranscription

Diagram 1: Mechanism of action of this compound.

Experimental Data

CompoundCell TypeConcentration(s)Effect on Colony Formation
This compound Primary human AML cells (normal karyotype)5 µM, 10 µMNo significant change in CFUs relative to vehicle control.[5]
AI-10-49Primary human inv(16) AML cells5 µM, 10 µMDose-dependent reduction in CFUs (40% and 60% inhibition, respectively).[5]
AI-10-49Primary human AML cells (normal karyotype)Not specifiedNo significant change in CFUs.[5]
AI-10-49CD34+ cord blood cellsNot specifiedNo significant change in CFUs.[5]

Protocol: Colony Forming Unit (CFU) Assay with this compound

This protocol is a general guideline and may require optimization based on the specific cell type and experimental objectives.

Materials
  • Cells: Leukemia cell lines (e.g., ME-1, SEM) or primary patient-derived cancer cells.

  • Culture Medium: Appropriate base medium (e.g., RPMI-1640, IMDM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and necessary cytokines.

  • Semi-solid Medium: MethoCult™ or similar methylcellulose-based medium.

  • Positive Control: A known cytotoxic or cytostatic agent.

  • Sterile Labware: 35 mm culture dishes, sterile tubes, pipettes.

  • Incubator: 37°C, 5% CO₂, and high humidity.

  • Microscope: Inverted microscope for colony counting.

  • Staining (Optional): Crystal Violet solution.

Experimental Workflow

A 1. Cell Preparation - Harvest and count cells. - Prepare single-cell suspension. B 2. Treatment - Aliquot cells and treat with different concentrations of this compound and controls (Vehicle, Positive). A->B C 3. Plating - Mix treated cells with semi-solid medium (e.g., MethoCult™). B->C D 4. Incubation - Plate cell mixture into 35 mm dishes. - Incubate for 10-14 days at 37°C, 5% CO₂. C->D E 5. Colony Counting - Identify and count colonies (>50 cells) under a microscope. D->E F 6. Data Analysis - Calculate plating efficiency and percent inhibition. E->F

Diagram 2: Experimental workflow for the CFU assay.
Step-by-Step Procedure

  • Cell Preparation:

    • Harvest cells from culture and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability.

    • Resuspend the cells in the appropriate culture medium to achieve a single-cell suspension at the desired concentration.

  • Plating in Semi-Solid Medium:

    • Following treatment, wash the cells to remove the compound.

    • Resuspend the treated cells in a small volume of culture medium.

    • Add the cell suspension to the semi-solid medium (e.g., MethoCult™) at a ratio that will result in a suitable number of colonies for counting (typically 30-100 colonies per dish).

    • Vortex the mixture thoroughly to ensure a homogenous cell distribution.

    • Let the tube stand for 5-10 minutes to allow air bubbles to escape.

    • Using a syringe with a blunt-end needle, dispense the mixture into 35 mm culture dishes. Ensure the mixture is evenly distributed.

  • Incubation:

    • Place the culture dishes in a larger secondary container with a dish of sterile water to maintain humidity.

    • Incubate at 37°C with 5% CO₂ for 10-14 days, or until colonies are of a sufficient size for counting.

  • Colony Counting and Analysis:

    • A colony is typically defined as a cluster of more than 50 cells.

    • Count the colonies in each dish using an inverted microscope. A counting grid can be used for standardization.

    • (Optional) For visualization and archiving, colonies can be stained with Crystal Violet.

    • Calculate the Plating Efficiency (PE) for the vehicle control:

      • PE (%) = (Number of colonies counted / Number of cells plated) x 100

      • Percent Inhibition (%) = [1 - (Number of colonies in treated sample / Number of colonies in vehicle control)] x 100

Troubleshooting and Considerations

  • Low Colony Formation: This could be due to low cell viability, suboptimal cell seeding density, or issues with the semi-solid medium. Ensure all reagents are fresh and cells are healthy.

  • Confluent Colonies: If colonies are too numerous to count individually, reduce the initial cell seeding density.

  • Automated vs. Manual Counting: For higher throughput and more objective quantification, automated colony counters can be utilized.[1]

Conclusion

References

Application Notes and Protocols for Preparing AI-10-47 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation
PropertyValue
Molecular Formula C₁₃H₈F₃N₃O[2]
Molecular Weight 279.22 g/mol [2]
Appearance Solid, off-white to gray powder[1]
CAS Number 1256094-31-1[1][2]
IC₅₀ 3.2 μM for CBFβ-RUNX binding[1][2]
Solubility in DMSO 100 mg/mL (358.14 mM)[1][2]
Desired Stock ConcentrationMass of AI-10-47 (for 1 mg)Volume of DMSOMass of this compound (for 5 mg)Volume of DMSOMass of this compound (for 10 mg)Volume of DMSO
1 mM 1 mg3.5814 mL5 mg17.9070 mL10 mg35.8141 mL
5 mM 1 mg0.7163 mL5 mg3.5814 mL10 mg7.1628 mL
10 mM 1 mg0.3581 mL5 mg1.7907 mL10 mg3.5814 mL

Calculations are based on a molecular weight of 279.22 g/mol .

Experimental Protocols

Materials and Equipment
  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution
  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Storage Conditions:

  • Working Solution Preparation: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.

Mandatory Visualization

AI1047_Mechanism_of_Action CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA DNA Complex->DNA Binds to Gene Target Gene Transcription DNA->Gene Regulates AI1047 This compound BlockedComplex CBFβ-RUNX1 Interaction Blocked AI1047->BlockedComplex Inhibits InhibitedGene Altered Gene Transcription BlockedComplex->InhibitedGene

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve check_solubility Fully Dissolved? dissolve->check_solubility sonicate 4. Sonicate Solution check_solubility->sonicate No aliquot 5. Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->check_solubility store 6. Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

References

Application Notes and Protocols for AI-10-47: Optimizing Incubation Time for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the ideal incubation time is paramount and is contingent on the specific experimental endpoint, be it the direct disruption of the CBFβ-RUNX1 interaction, downstream gene expression changes, or ultimate cellular fate.

Quantitative Data Summary

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction

CompoundAssay TypeIC50 (μM)Cell Line/SystemReference
AI-10-47 FRET-based assay3.2In vitro[2]
AI-10-104FRET-based assay1.25In vitro[1]
AI-14-91FRET-based assayNot specifiedIn vitro[1]
AI-4-57FRET-based assay22In vitro[2]
CompoundAssay TypeConcentrationIncubation TimeCell LineObserved EffectReference
This compound Co-Immunoprecipitation10 µM6 hoursSEMWeakly reduced CBFβ binding to RUNX1[1]
This compound Cell Viability (Annexin V/7-AAD)Dose-range48 hoursPrimary inv(16) AML cellsDose-dependent decrease in viability[3]
This compound Cell Viability (MTT)Dose-range48 hoursME-1 cellsDose-dependent decrease in viability[3]
AI-10-104RNA-Seq5 µM6 and 24 hoursOVCAR8Alterations in gene expression[4]
AI-10-104Cell Cycle Analysis10 µM24 and 48 hoursOVCAR8Increase in S-phase cell population[4]
AI-10-49Co-Immunoprecipitation1 µM3 and 6 hoursME-190% dissociation of CBFβ-SMMHC from RUNX1 at 6 hours[3]
AI-10-49ChIP-qPCR1 µM6 hoursME-1Increased RUNX1 occupancy at target gene promoters[3][5]
AI-14-91Gene Expression (qRT-PCR)20 µM6, 12, 24, and 48 hoursMCF10AAltered expression of HES1 and H2AFX[6]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction Disruption

Materials:

  • SEM (or other suitable leukemia) cell line

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., IP lysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, 1 mM dithiothreitol, 1 mM NaF and 100 µM PMSF)

  • SDS-PAGE and Western blotting reagents

  • Anti-CBFβ antibody

  • Anti-RUNX1 antibody (for input control and IP confirmation)

Procedure:

  • Cell Seeding and Treatment:

    • Seed 4 x 10^6 SEM cells per condition in complete medium.

    • Incubate for 6 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with modified RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract. Determine protein concentration using a standard protein assay (e.g., BCA).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared protein lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-CBFβ and anti-RUNX1 antibodies to detect the co-immunoprecipitated CBFβ and the immunoprecipitated RUNX1, respectively.

Protocol 2: Cell Viability Assay to Determine Cytotoxic or Anti-Proliferative Effects

Materials:

  • Cancer cell line of interest (e.g., ME-1, primary AML cells)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent and solubilization solution, or Annexin V/7-AAD staining kit

  • Plate reader (for MTT assay) or flow cytometer (for Annexin V/7-AAD)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • Assessment of Cell Viability:

    • For MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength using a plate reader.

    • For Annexin V/7-AAD Staining:

      • Harvest the cells from each well.

      • Stain the cells with Annexin V and 7-AAD according to the manufacturer's protocol.

      • Analyze the stained cells by flow cytometry to quantify the percentage of viable, apoptotic, and necrotic cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

Visualizations

CBFβ-RUNX1 Signaling Pathway and Inhibition by this compound

CBF_RUNX1_Pathway cluster_nucleus Nucleus CBFbeta CBFβ Complex CBFβ-RUNX1 Complex CBFbeta->Complex RUNX1 RUNX1 RUNX1->Complex DNA DNA (RUNX1 Binding Sites) Complex->DNA TargetGenes Target Gene Expression (e.g., RUNX3, CSF1R, CEBPA) DNA->TargetGenes Transcription Regulation CellCycle Cell Cycle Progression TargetGenes->CellCycle Differentiation Inhibition of Differentiation TargetGenes->Differentiation Proliferation Increased Proliferation TargetGenes->Proliferation AI1047 This compound AI1047->CBFbeta Binds to AI1047->Complex Disrupts Interaction

Experimental Workflow for Determining Optimal Incubation Time

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Time-Course Experiment cluster_analysis Data Analysis DefineAssay Define Experimental Assay (e.g., Co-IP, Viability, Gene Expression) SelectCellLine Select Appropriate Cell Line DefineAssay->SelectCellLine TreatCells Treat Cells with this compound and Vehicle Control SelectCellLine->TreatCells Incubate Incubate for a Range of Time Points (e.g., 2, 6, 12, 24, 48 hours) TreatCells->Incubate Harvest Harvest Cells at Each Time Point Incubate->Harvest PerformAssay Perform Defined Assay Harvest->PerformAssay Quantify Quantify Results PerformAssay->Quantify PlotData Plot Data vs. Incubation Time Quantify->PlotData DetermineOptimal Determine Optimal Incubation Time (Point of maximal or desired effect) PlotData->DetermineOptimal

References

Application Notes and Protocols: AI-10-47 in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML Pathogenesis cluster_2 Therapeutic Intervention with AI-10-47/AI-10-49 CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n Forms Complex DNA_n DNA RUNX1_n->DNA_n Binds to Promoters TargetGenes_n Target Gene Expression (e.g., RUNX3, CSF1R) DNA_n->TargetGenes_n Activates Differentiation Normal Differentiation TargetGenes_n->Differentiation CBFbSMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_p RUNX1 CBFbSMMHC->RUNX1_p Sequesters & Inhibits DNA_p DNA RUNX1_p->DNA_p Binding Blocked TargetGenes_p Target Gene Repression DNA_p->TargetGenes_p Represses Leukemia Leukemic Transformation TargetGenes_p->Leukemia AI1047 This compound/ AI-10-49 CBFbSMMHC_i CBFβ-SMMHC AI1047->CBFbSMMHC_i Binds to & Inhibits RUNX1_i RUNX1 (Released) CBFbSMMHC_i->RUNX1_i Disrupts Interaction DNA_i DNA RUNX1_i->DNA_i Restores Binding TargetGenes_i Target Gene Re-expression DNA_i->TargetGenes_i Re-activates Apoptosis Apoptosis of Leukemic Cells TargetGenes_i->Apoptosis

Quantitative Data

Table 1: In Vitro Inhibitory Activity

CompoundAssay TypeTargetIC50Reference
This compoundFRETCBFβ-RUNX Binding3.2 µM[2]
AI-10-49FRETCBFβ-SMMHC-RUNX1 Binding0.26 µM[3][6]

Table 2: Cellular Activity

CompoundCell LineAssay TypeEffectIC50 / ConcentrationReference
AI-10-49ME-1 (inv(16) AML)Cell Viability (MTT)Inhibition of cell growth0.6 µM[3]
AI-10-49Primary inv(16) AML cellsCell Viability (Annexin V)Reduced viability~5-10 µM[3]
This compoundPrimary inv(16) AML cellsCell Viability (Annexin V)Less potent than AI-10-49>10 µM[3]
AI-10-49Normal human bone marrowCell Viability (MTT)Negligible effect>25 µM[5]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction

Materials:

  • Cell line of interest (e.g., ME-1 for CBFβ-SMMHC-RUNX1, SEM for CBFβ-RUNX1)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors

  • Anti-RUNX1 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Antibodies for Western blotting (e.g., anti-CBFβ, anti-RUNX1)

Procedure:

  • Cell Lysis: Harvest cells and lyse in modified RIPA buffer on ice for 30 minutes.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.[1]

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washes: Pellet the beads and wash 3-5 times with ice-cold lysis buffer.

  • Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CBFβ and anti-RUNX1 antibodies.

Experimental Workflow: Co-Immunoprecipitation

start Start: Seed and Treat Cells lysis Cell Lysis in RIPA Buffer start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify ip Immunoprecipitation with anti-RUNX1 Ab clarify->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute wb Western Blot (Probe for CBFβ) elute->wb end End: Analyze Results wb->end

Caption: Workflow for Co-IP to detect protein interaction disruption.

Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR

Materials:

  • ME-1 or other suitable cell line

  • Formaldehyde for cross-linking

  • ChIP lysis buffer, dilution buffer, and wash buffers

  • Anti-RUNX1 antibody for ChIP

  • Protein A/G magnetic beads

  • Reagents for reverse cross-linking and DNA purification

  • Primers for qPCR targeting promoter regions of known RUNX1 target genes (e.g., RUNX3, CSF1R, CEBPA)

Procedure:

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard column-based method.

  • qPCR: Perform qPCR using primers specific for the promoter regions of RUNX1 target genes. Express the results as fold enrichment relative to a negative control region and normalized to the input DNA.

Protocol 3: Gene Expression Analysis by RT-qPCR

Materials:

  • Cell line of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., RUNX3, CSF1R, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA for each sample.

  • qPCR:

    • Set up qPCR reactions with primers for the target genes and a housekeeping gene.

    • Run the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the DMSO control.

Applications in Drug Development

  • Target Validation: These compounds can be used to validate the CBFβ-RUNX interaction as a therapeutic target in various cancers.

  • Biomarker Discovery: Gene expression profiling of cells treated with these inhibitors can help identify biomarkers to predict response or monitor treatment efficacy.

Conclusion

References

Application Notes and Protocols for Studying the Effects of AI-10-47, a CBFβ-RUNX Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-47

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds
CompoundTargetAssayCell Line(s)IC50 / EffectReference(s)
This compoundCBFβ-RUNXFRET Assay-3.2 μM[1]
This compoundCell GrowthViability AssayME-1, TUR, M0-91, THP-1, U937Significant Inhibition[1]
AI-10-49CBFβ-SMMHC/RUNX1FRET Assay-0.26 μM[3]
AI-10-49Cell ViabilityAnnexin V/7AADME-1 (inv(16) AML)IC50 = 0.6 μM[4]
AI-10-49Cell ViabilityMTT AssayNormal Bone MarrowIC50 > 25 μM[4]
Table 2: Effect of CBFβ-RUNX Inhibition on Target Gene Expression
InhibitorCell LineTarget GeneEffect on ExpressionFold ChangeReference(s)
AI-10-49ME-1RUNX3Increased~8-fold increase in RUNX1 occupancy[4]
AI-10-49ME-1CSF1RIncreased~2.2-fold increase in RUNX1 occupancy[4]
AI-10-49ME-1CEBPAIncreased~8-fold increase in RUNX1 occupancy[4]
AI-10-49ME-1MYCDecreased>10-fold repression[5]

Mandatory Visualizations

Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism of Action cluster_genomic Genomic & Epigenomic Analysis A Cell Line Selection (e.g., Leukemia, Breast Cancer) B Dose-Response & Viability Assays (CellTiter-Glo, MTT) A->B C Determine IC50 of this compound B->C D Co-Immunoprecipitation (CBFβ-RUNX1 Interaction) C->D F Cell Cycle Analysis (Propidium Iodide Staining) C->F C->F G Apoptosis Assays (Annexin V/7-AAD) C->G C->G H Gene Expression Analysis (RT-qPCR) C->H C->H I Chromatin Immunoprecipitation (ChIP-seq for RUNX1) C->I C->I K RNA-Sequencing C->K C->K E Western Blot Analysis D->E Validate Disruption J Identify RUNX1 Target Genes I->J L Integrative Analysis J->L Correlate Binding & Expression K->L Correlate Binding & Expression

This compound Mechanism of Action: CBFβ-RUNX Signaling Pathway cluster_ppi Protein-Protein Interaction cluster_downstream Downstream Cellular Effects AI1047 This compound CBFβ_RUNX1 CBFβ-RUNX1 Complex AI1047->CBFβ_RUNX1 Inhibits Interaction CBFβ CBFβ CBFβ->CBFβ_RUNX1 RUNX1 RUNX1 RUNX1->CBFβ_RUNX1 DNA DNA (RUNX1 Binding Sites) CBFβ_RUNX1->DNA Binds to DNA Transcription Transcription of Target Genes DNA->Transcription Proliferation Cell Proliferation Transcription->Proliferation Regulates Differentiation Cell Differentiation Transcription->Differentiation Regulates Apoptosis Apoptosis Transcription->Apoptosis Regulates

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate Disruption of CBFβ-RUNX1 Interaction

Materials:

  • Leukemia cell line (e.g., SEM)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

  • Anti-RUNX1 antibody (for immunoprecipitation)

  • Anti-CBFβ antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Western blot reagents and equipment

Procedure:

  • Cell Lysis: Harvest cells and lyse in modified RIPA buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing (Optional): Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold lysis buffer.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CBFβ and anti-RUNX1 antibodies.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Materials:

  • Cancer cell line of interest

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

  • Normalize the data to the DMSO control wells (set to 100% viability).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Materials:

  • Leukemia cell line

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RUNX1

Materials:

  • Cell line of interest

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-RUNX1 antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Chromatin Preparation: Lyse the cells and nuclei, then shear the chromatin to fragments of 200-600 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-RUNX1 antibody overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence on a next-generation sequencing platform.

Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Use peak-calling algorithms (e.g., MACS2) to identify regions of RUNX1 enrichment.

  • Perform motif analysis to confirm the enrichment of RUNX1 binding motifs within the called peaks.

  • Annotate peaks to nearby genes to identify potential RUNX1 target genes.

References

Troubleshooting & Optimization

troubleshooting weak inhibition with AI-10-47 in cells

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Weak Inhibition of AI-10-47 in Cellular Assays

Step 1: Verify Compound Integrity and Stock Solution

Answer: Improper storage or stock preparation can lead to compound degradation or precipitation, resulting in reduced activity.

  • Stock Solution Preparation:

    • To aid dissolution, warming the tube at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath is recommended.[3]

    • Prepare high-concentration stock solutions (e.g., 10 mM in 100% DMSO) to minimize the volume of DMSO added to your cell culture medium. The final DMSO concentration in the culture should ideally be below 0.5% to avoid solvent-induced cytotoxicity.

Step 2: Optimize Compound Delivery in Cell Culture

Question: My stock solution is fine, but I still see weak inhibition. How can I improve the compound's performance in my cell-based assay?

  • Final Concentration and Incubation Time:

  • Media Formulation:

    • The presence of serum proteins can sometimes aid in the solubilization of hydrophobic compounds. Compare results in serum-free versus serum-containing media if your experimental design allows.

Step 3: Assess Target Engagement and Cell Viability

Answer: It is crucial to differentiate between specific on-target effects and non-specific effects or cytotoxicity.

  • Co-Immunoprecipitation (Co-IP): This is a key assay to directly measure the disruption of the CBFβ-RUNX1 interaction. A detailed protocol is provided below. If you observe weak disruption, consider the solubility issues mentioned above.

  • Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells and can indicate growth inhibition. A detailed MTT assay protocol is provided below. It's important to include appropriate controls, including a vehicle control (DMSO) and a positive control for cell death if available.

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. This will help you identify the optimal concentration range for your experiments.

Step 4: Consider Alternative Compounds

Answer: For some applications, a more potent analog may be necessary.

Experimental Protocols

Co-Immunoprecipitation to Detect CBFβ-RUNX1 Interaction

Materials:

  • Cells (e.g., SEM cells)

  • DMSO (anhydrous)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

  • Anti-RUNX1 antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)

  • SDS-PAGE loading buffer

  • Anti-CBFβ antibody for Western blotting

Procedure:

  • Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

    • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution and Analysis:

    • After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

MTT Assay for Cell Viability

Materials:

  • Cells of interest

  • 96-well plates

  • DMSO (anhydrous)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Quantitative Data Summary

CompoundAssay TypeCell Line/TargetIC50Reference
This compound FRETCBFβ-RUNX binding3.2 μM[1]
Cell GrowthME-1Weakly active at 10 µM[1]
Cell GrowthTUR, M0-91, THP-1, U937Significantly inhibits[1]
AI-10-49 FRETCBFβ-SMMHC/RUNX10.26 µM[4]
Cell GrowthME-10.6 µM[6]
Cell GrowthNormal human bone marrow> 25 µM[6]

Signaling Pathway and Experimental Workflow Diagrams

CBF_RUNX_Pathway CBFβ-RUNX Signaling Pathway CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex Binds to RUNX1 RUNX1 RUNX1->Complex DNA Target Gene Promoters Complex->DNA Binds to Transcription Gene Transcription (e.g., Hematopoiesis) DNA->Transcription Regulates AI1047 This compound AI1047->Complex Inhibits Formation

Troubleshooting_Workflow Troubleshooting Weak this compound Inhibition Start Start: Weak Inhibition Observed Step1 Step 1: Verify Compound & Stock Solution Integrity Start->Step1 Step2 Step 2: Optimize Compound Delivery in Culture Step1->Step2 Step3 Step 3: Assess Target Engagement (Co-IP) & Cell Viability (MTT) Step2->Step3 Step4 Step 4: Consider Alternative (e.g., AI-10-49) Step3->Step4 If inhibition remains weak End Resolution Step3->End If inhibition improves Step4->End

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Core-Binding Factor Subunit Beta (CBFβ) and Runt-related transcription factor 1 (RUNX1).[1] This interaction is crucial for the transcriptional activity of RUNX1, which plays a key role in hematopoiesis and is often dysregulated in cancer.

Q2: Why is this compound's inhibition often weak in cell-based assays? A2: The primary reason for weak inhibition in cellular environments is the poor aqueous solubility of this compound.[1][2] This can lead to precipitation in cell culture media, reducing the effective concentration of the compound that is available to the cells.

Q3: Are there any known off-target effects of this compound? A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Researchers should always include appropriate controls to validate that the observed phenotype is due to the intended on-target activity. For example, comparing its effects to a more specific analog like AI-10-49 could provide insights into specificity.[10]

Q4: Can I use this compound in animal models? A4: While there is more in vivo data available for its more potent derivative, AI-10-49, the feasibility of using this compound in animal models would depend on its pharmacokinetic and pharmacodynamic properties, which may be challenging due to its solubility. AI-10-49 was developed specifically to improve upon the in vivo properties of earlier generation compounds.[5][6]

Q5: What cell lines are known to be sensitive to this compound? A5: this compound has been shown to significantly inhibit the growth of several leukemia cell lines, including ME-1, TUR, M0-91, THP-1, and U937.[1] However, the potency can vary between cell lines, and it is recommended to determine the IC50 in your specific cell line of interest.

References

optimizing AI-10-47 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AI-10-47

Frequently Asked Questions (FAQs)

Q2: What is a recommended starting concentration range for in vitro dose-response experiments?

A4: Target engagement can be confirmed by observing the direct downstream effects of disrupting the CBFβ-RUNX1 interaction. This can be measured by:

  • Quantitative PCR (qPCR): Measure the mRNA levels of known RUNX1 target genes (e.g., MYC, BCL2). Inhibition should lead to a dose-dependent decrease in the expression of these genes.

A5: The optimal concentration should be determined by correlating target engagement with a functional cellular outcome. Key assays include:

  • Apoptosis Assays: To confirm if the observed reduction in cell viability is due to programmed cell death, use methods like Annexin V/PI staining followed by flow cytometry.

Data Presentation

Cell LineCancer TypeKey MutationIC50 (µM)
ME-1Acute Myeloid Leukemia (AML)inv(16)0.8
THP-1Acute Monocytic LeukemiaMLL-AF912.5
U937Histiocytic Lymphoma-15.2
K562Chronic Myeloid Leukemia (CML)BCR-ABL> 25

Note: Data are representative and should be determined empirically for your specific experimental system.

Table 2: Example Dose-Response Data for Target Engagement vs. Cytotoxicity

This table illustrates an example experiment in ME-1 cells after 48 hours of treatment, comparing the concentration required for target modulation with that causing general cytotoxicity.

This compound Conc. (µM)MYC Gene Expression (Relative to DMSO Control)Cell Viability (% of DMSO Control)
0 (DMSO)100%100%
0.185%98%
0.560%95%
1.045%88%
5.020%55%
10.015%30%
25.012%10%

Troubleshooting Guides

  • Is the compound active?

  • Is the concentration high enough?

    • Solution: Your cell line may be less sensitive. Broaden your dose-response range up to 50 µM. Ensure you are incubating for a sufficient duration (try 48-72 hours) to allow for phenotypic changes to occur.

  • Is the target present and relevant in your cell model?

    • Solution: Confirm that your cell line expresses CBFβ and RUNX1. The CBFβ-RUNX1 pathway may not be a primary driver of proliferation in your chosen cell model. Consider using a positive control cell line known to be sensitive, such as ME-1.[4]

  • Did you confirm target engagement?

    • Solution: Before assessing a complex phenotype, confirm that the drug is hitting its target. Use qPCR to check for the downregulation of a known RUNX1 target gene (e.g., MYC). If there is no change in gene expression, the issue lies with either the compound's activity or its ability to enter the cells.

Problem 2: I am observing significant cytotoxicity at concentrations where I don't expect to see a specific inhibitory effect.

  • Is the solvent concentration too high?

    • Solution: Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a "vehicle-only" control with the highest concentration of DMSO used in your experiment.

  • Is the compound precipitating?

    • Solution: High concentrations of hydrophobic compounds can precipitate in aqueous culture media, which can cause non-specific cytotoxicity. Inspect your wells under a microscope for visible precipitate. If observed, try preparing dilutions in media containing a higher serum concentration or reformulating the stock solution.

  • Are your cells overly sensitive?

    • Solution: Reduce the incubation time or lower the initial seeding density of your cells. Perform a cytotoxicity assay (e.g., LDH release or CellTox Green) to distinguish between specific apoptosis and non-specific necrosis.[6]

Problem 3: My results are inconsistent between experiments.

  • Are your experimental conditions consistent?

    • Solution: Ensure all parameters are kept constant: cell passage number, seeding density, incubation times, and reagent preparation. Use a single, large batch of media and serum for the entire experiment set.

  • Is your compound stock stable?

  • Is there variability in your assay?

    • Solution: Include positive and negative controls in every plate. A known cytotoxic agent can serve as a positive control for viability assays. Ensure proper mixing and consistent timing, especially for enzymatic assays like MTT.

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Western Blot for Downstream Pathway Analysis (pERK/ERK)

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per sample) and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK (pERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To normalize, strip the membrane and reprobe with an antibody for total ERK (tERK). Densitometry is used to quantify the ratio of pERK to tERK.

Mandatory Visualizations

AI1047_Mechanism cluster_nucleus Nucleus cluster_drug CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA DNA TargetGenes Target Genes (e.g., MYC) DNA->TargetGenes Transcription Complex->DNA Binds to Promoters Proliferation Proliferation TargetGenes->Proliferation Drives AI1047 This compound AI1047->CBFb Binds & Inhibits

Experimental_Workflow start Start: Optimize this compound Concentration dose_response 1. Initial Dose-Response (e.g., 10 nM - 50 µM) MTT Assay @ 72h start->dose_response determine_ic50 2. Determine IC50 for Cell Viability dose_response->determine_ic50 target_engagement 3. Confirm Target Engagement (qPCR for MYC gene) @ 24h around IC50 determine_ic50->target_engagement functional_assay 4. Functional Assays (e.g., Apoptosis Assay) at 1x, 2x, 5x IC50 target_engagement->functional_assay optimal_conc 5. Select Optimal Concentration (Lowest dose with target engagement & phenotype) functional_assay->optimal_conc end End: Use in Further Experiments optimal_conc->end

Troubleshooting_Flowchart start Problem: No Phenotype Observed check_target Did you confirm target engagement (e.g., qPCR)? start->check_target no_target_effect No Target Effect check_target->no_target_effect No target_effect Yes, Target Engaged check_target->target_effect Yes check_compound Is compound active? (Fresh stock, proper storage) no_target_effect->check_compound check_conc Is concentration/duration sufficient? no_target_effect->check_conc check_pathway Is pathway critical in your cell line? target_effect->check_pathway check_assay Is the functional assay sensitive enough? target_effect->check_assay solution1 Solution: Use fresh compound, widen dose range. check_conc->solution1 solution2 Solution: Use positive control cell line, choose a different assay. check_assay->solution2

Caption: Troubleshooting guide for lack of observed effect.

References

common experimental issues with CBFβ-RUNX inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Core-Binding Factor Beta (CBFβ)-RUNX inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues and ensure the successful application of these powerful research tools.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for most small molecule CBFβ-RUNX inhibitors?

Q2: I am not seeing the expected phenotype in my cell line after treatment with a CBFβ-RUNX inhibitor. What could be the reason?

A2: Several factors could contribute to a lack of an observable phenotype:

  • Cell Line Specificity: The effect of CBFβ-RUNX inhibition can be highly cell-context dependent. Ensure that your cell line expresses both CBFβ and the specific RUNX protein relevant to your biological question. It is recommended to perform baseline expression analysis (e.g., Western blot or qPCR) for CBFβ and all three RUNX proteins in your cell line of interest.

  • Inhibitor Concentration and Treatment Duration: The optimal inhibitor concentration and treatment duration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and a time-course experiment to identify the optimal time point for observing the desired effect.

  • Redundancy of RUNX proteins: If your cell line expresses multiple RUNX proteins, the inhibition of the CBFβ interaction with one RUNX protein might be compensated for by the activity of another.

  • Downstream Gene Expression: The phenotypic effects of CBFβ-RUNX inhibition are a result of altered gene expression. The specific downstream genes regulated by the CBFβ-RUNX complex can differ between cell types, leading to varied phenotypic outcomes.

Q3: How can I confirm that my CBFβ-RUNX inhibitor is engaging its target in cells?

A3: Target engagement can be confirmed using several methods:

  • Co-immunoprecipitation (Co-IP): A successful inhibitor should disrupt the interaction between CBFβ and RUNX proteins. You can perform a Co-IP by immunoprecipitating RUNX1 and then probing for CBFβ in the presence and absence of the inhibitor. A decrease in the amount of co-immunoprecipitated CBFβ in the presence of the inhibitor indicates target engagement.

  • Chromatin Immunoprecipitation (ChIP): Since the CBFβ-RUNX complex binds to DNA, you can perform a ChIP assay for RUNX1 on a known target gene promoter. Treatment with an effective inhibitor should lead to a decrease in RUNX1 occupancy at the promoter.

  • Gene Expression Analysis: Analyze the expression of known downstream target genes of the CBFβ-RUNX complex (e.g., via qPCR or RNA-seq). A change in the expression of these genes upon inhibitor treatment provides evidence of on-target activity.

Troubleshooting Guides

Förster Resonance Energy Transfer (FRET) Assay

Issue: Low FRET signal or high background in my in vitro binding assay.

Possible Cause Troubleshooting Step
Protein Aggregation Centrifuge protein preparations at high speed immediately before use. Perform size-exclusion chromatography to ensure proteins are monomeric.
Incorrect Buffer Conditions Optimize buffer components, including pH and salt concentration, to ensure protein stability and interaction.
Fluorophore Bleaching Minimize exposure of fluorophore-labeled proteins to light. Use photostable fluorophores if possible.
Suboptimal Fluorophore Pair Ensure the donor emission spectrum overlaps significantly with the acceptor excitation spectrum. Commonly used pairs include Cerulean/Venus or CFP/YFP.
Low Protein Concentration Increase the concentration of the labeled proteins to enhance the FRET signal.
Co-immunoprecipitation (Co-IP)

Issue: I cannot detect a decrease in the CBFβ-RUNX1 interaction after inhibitor treatment.

Possible Cause Troubleshooting Step
Inefficient Cell Lysis Use a lysis buffer optimized for nuclear proteins and protein-protein interactions. Sonication may be required to ensure complete nuclear lysis.
Insufficient Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for disrupting the interaction in your cell line.
Antibody Issues Use high-quality antibodies validated for IP. Ensure the antibody recognizes the native protein conformation.
High Background Binding Pre-clear the cell lysate with protein A/G beads. Optimize the number and duration of washes to reduce non-specific binding.
Protein Degradation Add protease and phosphatase inhibitors to all buffers.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Issue: Inconsistent or unexpected results in cell viability assays.

Possible Cause Troubleshooting Step
Off-Target Effects of the Inhibitor Always include an inactive control compound (e.g., AI-4-88 for AI-10-104) to distinguish specific on-target effects from general cytotoxicity.
Assay Interference Some small molecules can interfere with the chemistry of viability assays (e.g., by reducing MTT non-enzymatically). It is advisable to use a secondary, mechanistically different viability assay (e.g., trypan blue exclusion, CellTiter-Glo) to confirm results.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variability.
Solvent (e.g., DMSO) Toxicity Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line.
Chromatin Immunoprecipitation (ChIP)

Issue: Low signal-to-noise ratio in my ChIP-qPCR or ChIP-seq experiment.

Possible Cause Troubleshooting Step
Inefficient Crosslinking Optimize the formaldehyde concentration and crosslinking time. Insufficient crosslinking will result in weak signal, while over-crosslinking can mask epitopes.
Incomplete Chromatin Shearing Optimize sonication or enzymatic digestion to achieve the desired fragment size (typically 200-500 bp). Verify fragment size on an agarose gel.
Poor Antibody Quality Use a ChIP-validated antibody for your target protein. Test multiple antibodies if necessary.
High Background Include a non-specific IgG control to determine the level of background binding. Optimize washing steps to reduce non-specific interactions.
Low Abundance of the Target Protein Increase the amount of starting material (cells or tissue).

Quantitative Data Summary

Table 1: IC50 Values of Select CBFβ-RUNX Inhibitors in a FRET-based Binding Assay

CompoundFRET IC50 (µM)Reference
AI-10-1041.25
AI-14-910.5
AI-4-5722
AI-4-88 (inactive control)>100

Table 2: Effect of CBFβ-RUNX Inhibitors on Ovarian Cancer Cell Viability (CellTiter-Glo after 3 days)

Cell LineAI-10-104 IC50 (µM)AI-14-91 IC50 (µM)Reference
OVCAR8~5~2.5
OVCAR4~7.5~5
SKOV3ip1~10~7.5
A2780ip2~12.5~10
PEO1~15~12.5
PEO4>20>20

Experimental Protocols

A detailed protocol for Co-immunoprecipitation to assess the disruption of the CBFβ-RUNX1 interaction is provided below.

Protocol: Co-immunoprecipitation of RUNX1 and CBFβ

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with the CBFβ-RUNX inhibitor or vehicle control for the desired time and concentration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing:

    • Transfer the supernatant to a new tube.

    • Add protein A/G magnetic beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against RUNX1 to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with ice-cold IP lysis buffer.

    • Wash the beads once with ice-cold PBS.

  • Elution and Western Blotting:

    • Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1.

    • Visualize the bands using an appropriate secondary antibody and detection reagent.

Visualizations

CBF_RUNX_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb CBFβ RUNX RUNX (1/2/3) RUNX->CBFb Interaction Inhibitor CBFβ-RUNX Inhibitor Inhibitor->CBFb Binds to Inhibitor->CBFb_RUNX_Complex_Cyt Prevents Formation CBFb_RUNX_Complex CBFβ-RUNX Complex DNA Target Gene Promoter CBFb_RUNX_Complex->DNA Binds Transcription Transcription Regulation DNA->Transcription CBFb_RUNX_Complex_Cyt->CBFb_RUNX_Complex Nuclear Translocation

Caption: CBFβ-RUNX Signaling and Inhibition.

CoIP_Workflow cluster_input cluster_steps cluster_output Start Cell Lysate containing CBFβ-RUNX complexes IP Immunoprecipitate with anti-RUNX1 antibody Start->IP Wash Wash beads to remove non-specific proteins IP->Wash Elute Elute bound proteins Wash->Elute WB Western Blot for CBFβ and RUNX1 Elute->WB

Caption: Co-immunoprecipitation Workflow.

preventing AI-10-47 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q4: Can I increase the final DMSO concentration in my media to prevent precipitation?

A4: While tempting, increasing the final DMSO concentration should be done with caution. DMSO can have its own biological effects and can be toxic to cells at higher concentrations (typically above 0.5-1%). It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.

A5: Yes, the presence of serum can aid in solubilizing hydrophobic compounds. Serum proteins, such as albumin, can bind to small molecules, effectively acting as carriers and preventing their precipitation.[3] If you are observing precipitation in serum-free media, consider whether your experimental design can accommodate the inclusion of serum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in media Poor aqueous solubility of AI-10-47.1. Optimize Stock Solution Preparation: Ensure the this compound is fully dissolved in DMSO. Use an ultrasonic bath to aid dissolution.[2] 2. Modify Dilution Technique: Instead of adding the stock directly to the full volume of media, try adding the stock to a smaller volume of media containing serum first, vortexing, and then adding this to the final volume. 3. Warm the Media: Gently warming the media to 37°C before and during the addition of the this compound stock can help improve solubility.[4][5]
Cloudy or turbid media after adding this compound The concentration of this compound exceeds its solubility limit in the final media composition.1. Reduce Final Concentration: Determine the lowest effective concentration of this compound for your assay to minimize the amount that needs to be dissolved. 2. Increase Serum Concentration: If permissible for your experiment, increasing the serum percentage in your media can enhance solubility. 3. Serial Dilutions in Media: Prepare a high-concentration solution of this compound in media with a higher, yet tolerable, DMSO concentration. Then, perform serial dilutions in your final experimental media. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
Visible crystals in the culture dish over time Compound precipitating out of solution during incubation.1. Check for Temperature Fluctuations: Ensure the incubator maintains a stable temperature, as temperature shifts can cause compounds to fall out of solution. 2. Assess Media Evaporation: Check the humidity in your incubator to prevent media evaporation, which would increase the compound concentration over time. 3. Consider Alternative Solubilizing Agents: For challenging cases, co-solvents or excipients like cyclodextrins could be explored, though their effects on your specific cell line would need to be validated.

Experimental Protocols

  • Materials:

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

    • Vortex mixer

    • Pre-warmed cell culture media (with or without serum, as per your experimental design)

  • Stock Solution Preparation (e.g., 10 mM):

    • Add the corresponding volume of sterile DMSO to the tube.

    • Vortex the tube for 1-2 minutes.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[1]

  • Dilution into Cell Culture Media:

    • Pre-warm your cell culture media to 37°C.

    • Immediately vortex the diluted solution for 30-60 seconds.

    • Add this intermediate dilution to the final volume of your pre-warmed experimental media and mix thoroughly by gentle inversion or pipetting.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed prep Review Stock Solution Preparation start->prep dissolved Is stock fully dissolved? prep->dissolved sonicate Sonicate/Vortex Stock dissolved->sonicate No dilution Optimize Dilution Technique dissolved->dilution Yes sonicate->prep warm Use Pre-warmed Media (37°C) dilution->warm serum Increase Serum % warm->serum success Precipitation Resolved warm->success conc Review Final Concentration serum->conc serum->success lower_conc Lower Final Concentration conc->lower_conc lower_conc->success fail Issue Persists: Consider Alternatives lower_conc->fail

G cluster_1 Factors Influencing this compound Precipitation precipitation This compound Precipitation solubility Low Aqueous Solubility solubility->precipitation concentration High Final Concentration concentration->precipitation dmso Low Final DMSO % dmso->precipitation temp Low Temperature temp->precipitation serum Low Serum % serum->precipitation

References

interpreting unexpected results from AI-10-47 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Unexpected Results

Issue 1: Lower than Expected Potency in Cell-Based Assays

Troubleshooting Steps:

  • Verify Stock Solution: Ensure your stock solution in DMSO is fully dissolved. Gentle warming and vortexing can help.

  • Optimize Dilution Series: When preparing your working dilutions, perform serial dilutions in media and add them to the cells immediately. Avoid storing the compound in aqueous solutions for extended periods.

  • Incorporate a Surfactant: For in vitro binding assays, a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can help maintain solubility. For cell-based assays, the presence of serum can aid solubility.

Summary of Potency Observations for AI-10-47
Cell LineAssay TypeObserved IC50Potential Cause of Discrepancy
ME-1Cell Growth>10 µMPoor compound solubility in media
SEMCo-IPWeak Inhibition at 10 µMCompound precipitation
THP-1Cell Growth~5-10 µMSub-optimal dilution protocol
Issue 2: High Variability Between Experimental Replicates

Answer: High variability is often linked to inconsistent dosing, which can be exacerbated by the compound's solubility challenges. Inaccurate cell seeding and assay timing can also contribute to variability.

Troubleshooting Steps:

  • Cell Density: Maintain a consistent cell density across all wells, as this can significantly influence the drug response.[5]

  • Incubation Time: Use a consistent incubation time for all experiments.

  • Solubility Check: Before adding to cells, prepare the highest concentration of your dilution series and inspect it under a microscope for signs of precipitation.

Diagrams and Workflows

Signaling_Pathway cluster_nucleus Nucleus CBFbeta CBFβ RUNX1 RUNX1 CBFbeta->RUNX1 Binds to DNA Target Genes (e.g., MYC) RUNX1->DNA Binds to Transcription Altered Gene Expression DNA->Transcription AI1047 This compound AI1047->CBFbeta Inhibits Binding to RUNX1

Troubleshooting_Workflow Start Unexpected Result: Lower than Expected Potency CheckStock Is stock solution fully dissolved in DMSO? Start->CheckStock PrepDilutions Prepare fresh serial dilutions in pre-warmed media CheckStock->PrepDilutions InspectMedia Visually inspect highest concentration for precipitate PrepDilutions->InspectMedia Precipitate Precipitate Observed? InspectMedia->Precipitate SolubilityIssue Conclusion: Solubility is the likely issue. Consider reformulating or using solubility enhancers. Precipitate->SolubilityIssue Yes NoPrecipitate No Precipitate Precipitate->NoPrecipitate No RunAssay Perform cell-based assay NoPrecipitate->RunAssay CheckControls Are positive/negative controls behaving as expected? RunAssay->CheckControls ControlsOK Yes CheckControls->ControlsOK Yes ControlsBad No CheckControls->ControlsBad No StillLowPotency Still low potency. Consider off-target effects or cell line resistance. ControlsOK->StillLowPotency TroubleshootAssay Troubleshoot general assay parameters (e.g., cell density, reagents). ControlsBad->TroubleshootAssay

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Reconstitute the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • To ensure complete dissolution, vortex the solution for 1-2 minutes and gently warm to 37°C if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -80°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the final desired concentrations.

    • Mix each dilution thoroughly by pipetting up and down before adding to the cell culture plates.

    • Use the working solutions immediately after preparation.

Protocol 2: Western Blot for RUNX1 Target Protein Expression
  • Cell Lysis:

    • Wash cells once with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins on a 4-20% Tris-Glycine gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known RUNX1 target (e.g., MYC) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

References

how to address off-target effects of AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q2: My cells are showing toxicity at concentrations where on-target effects are expected. Could this be an off-target effect?

A2: While on-target toxicity is possible, unexpected or excessive toxicity could indicate off-target effects. It is crucial to perform dose-response experiments and compare the cytotoxic concentration with the concentration required for target engagement. If the toxic effects occur at concentrations significantly different from the IC50 for CBFβ-RUNX1 inhibition, or if the phenotype is inconsistent with RUNX1 inhibition, off-target effects should be investigated.

Q3: I am observing phenotypic changes in my experiment that are not consistent with the known function of RUNX1. What could be the cause?

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Phenotypes that do not align with RUNX1 inhibition.

  • Effects observed in cell lines that do not express RUNX1.

Troubleshooting Workflow:

G A Inconsistent/Unexpected Experimental Results B Confirm On-Target Engagement A->B E Assess Off-Target Activity A->E C Perform Dose-Response Curve B->C D Use a Structurally Unrelated CBFβ-RUNX1 Inhibitor B->D F Broad Kinase Screening E->F G Proteome-wide Binding Assay E->G H Phenotypic Screening in RUNX1-knockout cells E->H I Validate Putative Off-Targets F->I G->I H->I J Modify Experimental Design I->J

A troubleshooting workflow for inconsistent experimental results.

Suggested Solutions:

  • Confirm On-Target Engagement:

  • Perform a Dose-Response Analysis:

    • Establish the IC50 for the on-target effect (e.g., inhibition of cell growth in a RUNX-dependent cell line) and the CC50 (cytotoxic concentration 50%). A large window between the IC50 and CC50 suggests that the desired on-target activity can be achieved without significant toxicity.

  • Use a Control Compound:

    • Employ a structurally distinct inhibitor of the CBFβ-RUNX interaction (e.g., Ro5-3335, though it may have its own off-target profile).[2] If the same phenotype is observed with a different inhibitor, it is more likely to be an on-target effect.

Problem 2: High Background Signal or Non-Specific Effects in Assays

Symptoms:

  • Difficulty in establishing a clear baseline in functional assays.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent.

Quantitative Data Summary

Parameter Value Assay Reference
IC50 (CBFβ-RUNX Binding) 3.2 µMFRET-based protein-protein interaction assay[1][2]
Cellular Activity Inhibition of growth in ME-1, TUR, M0-91, THP-1, and U937 cellsCell proliferation assays[1]
Aqueous Solubility Lower than other analogs like AI-10-104NMR spectroscopy[3]

Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction

Methodology:

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.[3]

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.[3]

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1, followed by appropriate HRP-conjugated secondary antibodies.

Protocol 2: Kinome-wide Profiling to Identify Off-Target Kinase Interactions

Methodology:

  • Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[7]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Normal RUNX1 Function cluster_1 Action of AI-10-47 CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds & Stabilizes DNA Target Gene Promoters/Enhancers RUNX1->DNA Binds to Transcription Gene Transcription DNA->Transcription AI1047 This compound CBFb_inhibited CBFβ AI1047->CBFb_inhibited Binds to RUNX1_unstable RUNX1 CBFb_inhibited->RUNX1_unstable Interaction Blocked DNA_2 Target Gene Promoters/Enhancers RUNX1_unstable->DNA_2 Binding Reduced Transcription_inhibited Transcription Inhibited DNA_2->Transcription_inhibited

G A Start: Unexpected Phenotype Observed with this compound B Computational Screening A->B C Biochemical/Biophysical Screening A->C D Cell-Based Screening A->D E List of Potential Off-Targets B->E C->E D->E F Validation of Hits in Secondary Assays E->F G Dose-Response of Off-Target vs. On-Target Effects F->G H Structure-Activity Relationship (SAR) with Analogs F->H I Cellular Thermal Shift Assay (CETSA) F->I J Confirmed Off-Target(s) G->J H->J I->J K Refine Compound/ Interpret Data with Caution J->K

References

Technical Support Center: Protocol Refinement for AI-10-47 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Investigating the therapeutic potential of inhibiting the CBFβ-RUNX interaction in cancer cell lines and animal models.

  • Elucidating the downstream molecular consequences of restoring RUNX1 function.

  • Use as a chemical probe to study the biological roles of the CBFβ-RUNX interaction in various cellular processes.

Troubleshooting Guides

Cell Viability and Proliferation Assays (e.g., MTT, XTT)
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to evenly distribute cells. Avoid plating cells in the outer wells of a 96-well plate, as these are prone to evaporation (the "edge effect")[4].
Pipetting errors.Use calibrated pipettes and be consistent with your technique. When adding reagents, pipette against the side of the well to avoid disturbing the cell monolayer.
Low signal or unexpected results AI-10-47 precipitation.Due to its poor solubility, this compound may precipitate out of solution, especially at higher concentrations. Visually inspect the culture medium for any precipitates after adding the compound. Consider using a lower concentration or preparing fresh dilutions for each experiment.
Interference from the compound.Some colored compounds can interfere with the absorbance reading in colorimetric assays like MTT. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
Incorrect incubation time.Optimize the incubation time with this compound based on the doubling time of your cell line. A time-course experiment can help determine the optimal endpoint.
High background Incomplete solubilization of formazan crystals (in MTT assay).Ensure the solubilization buffer is added in a sufficient volume and that the plate is mixed thoroughly until all crystals are dissolved.
Contamination.Regularly check for microbial contamination in your cell cultures.
Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
Problem Potential Cause Recommended Solution
No or weak pulldown of the bait/prey protein Inefficient cell lysis.Use a lysis buffer that is gentle enough to not disrupt the protein-protein interaction. Buffers containing mild non-ionic detergents (e.g., NP-40) are often preferred over harsher detergents like SDS for Co-IP experiments[5][6].
Incorrect antibody.Use an antibody that is validated for immunoprecipitation. The antibody's epitope should be accessible in the native protein conformation.
Insufficient antibody or beads.Titrate the amount of antibody and beads to find the optimal ratio for your experiment.
Short incubation time.An overnight incubation of the lysate with the antibody at 4°C can increase the efficiency of the pulldown[7].
High background/non-specific binding Insufficient washing.Increase the number and/or stringency of the wash steps. You can add a small amount of detergent to the wash buffer to reduce non-specific binding.
Non-specific binding to beads.Pre-clear the lysate by incubating it with beads alone before adding the antibody[8]. This will remove proteins that non-specifically bind to the beads.
Too much antibody.Using an excessive amount of antibody can lead to increased non-specific binding[8].
Chromatin Immunoprecipitation (ChIP) for RUNX1 Target Genes
Problem Potential Cause Recommended Solution
Low DNA yield Insufficient starting material.Ensure you are starting with an adequate number of cells. For low-abundance targets, you may need to increase the cell number.
Inefficient chromatin shearing.Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-1000 bp range[8]. Over-sonication can damage epitopes, while under-sonication will result in large fragments and low resolution.
Inefficient immunoprecipitation.Use a ChIP-validated antibody. The epitope may be masked by cross-linking, so trying different antibodies may be necessary.
High background Incomplete cell lysis.Ensure complete cell and nuclear lysis to release the chromatin.
Too much antibody or chromatin.Optimize the ratio of antibody to chromatin.
Insufficient washing.Increase the number of washes and use wash buffers with increasing stringency.
Non-specific binding to beads.Pre-clear the chromatin with beads before adding the antibody.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., ME-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 2: Co-Immunoprecipitation of CBFβ and RUNX1
  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add an anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 Target_Genes Target Gene Promoters RUNX1->Target_Genes Binds to CBFbeta CBFbeta CBFbeta->RUNX1 Binds and stabilizes Transcription Transcription Target_Genes->Transcription Activates AI_10_47 This compound AI_10_47->CBFbeta Inhibits binding to RUNX1 Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound or DMSO (Control) Start->Treatment Assay_Choice Choose Assay Treatment->Assay_Choice Viability Cell Viability Assay (e.g., MTT) Assay_Choice->Viability Phenotypic CoIP Co-Immunoprecipitation (CBFβ-RUNX1) Assay_Choice->CoIP Mechanistic ChIP ChIP-qPCR (RUNX1 Target Genes) Assay_Choice->ChIP Downstream Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis CoIP->Data_Analysis ChIP->Data_Analysis Troubleshooting_Logic Problem Unexpected Results Check_Compound Is this compound fully dissolved? Problem->Check_Compound Check_Cells Are cells healthy and evenly seeded? Problem->Check_Cells Check_Reagents Are assay reagents and antibodies validated? Problem->Check_Reagents Check_Protocol Is the protocol optimized? Problem->Check_Protocol Solubility Improve solubility: - Fresh dilutions - Sonication Check_Compound->Solubility Seeding Optimize cell seeding: - Homogenous suspension - Avoid edge effects Check_Cells->Seeding Validation Use validated reagents: - Check datasheets - Run positive/negative controls Check_Reagents->Validation Optimization Optimize protocol: - Titrate reagents - Adjust incubation times Check_Protocol->Optimization

References

stability of AI-10-47 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Issue 1: Low or No Activity in Cell-Based Assays

Possible Cause 1: Compound Instability or Degradation

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the solid compound and any prepared stock solutions have been stored according to the recommendations (see FAQ Q3).

    • Freshly Prepare Solutions: If possible, prepare fresh stock solutions from the solid compound for each experiment to minimize the impact of any potential degradation in stored solutions.

    • Minimize Freeze-Thaw Cycles: Use aliquoted stock solutions to avoid repeated freezing and thawing, which can lead to compound degradation.

Possible Cause 2: Poor Solubility in Aqueous Media

  • Troubleshooting Steps:

Possible Cause 3: Inappropriate Cell Line or Experimental Conditions

  • Troubleshooting Steps:

    • Cell Line Sensitivity: Confirm that the cell line being used is sensitive to the inhibition of the CBFβ-RUNX pathway. Cell lines with known dependence on this pathway, such as certain leukemia cell lines with inv(16) chromosomal inversion, are more likely to respond.[4]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause 1: Inaccurate Pipetting of a Viscous Stock Solution

  • Troubleshooting Steps:

    • Use Positive Displacement Pipettes: For viscous DMSO stock solutions, consider using positive displacement pipettes for more accurate and reproducible dispensing.

    • Reverse Pipetting: If using standard air displacement pipettes, the reverse pipetting technique can improve accuracy with viscous liquids.

    • Equilibrate to Room Temperature: Allow the DMSO stock solution to fully thaw and equilibrate to room temperature before use to ensure consistent viscosity.

Possible Cause 2: Variability in Cell Health and Density

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments.

    • Monitor Cell Viability: Regularly assess the health and viability of your cell cultures to ensure they are in the logarithmic growth phase and not stressed before initiating the experiment.

Stability and Solubility Data

ConditionRecommendationSource
Solid Form Store at 4°C, protected from light.[3]
In Solvent (DMSO) Store at -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[3]
Metabolic Stability Has reduced metabolic liability compared to its predecessor (AI-4-57) due to a trifluoromethoxy substitution.[2][4]
SolventSolubilitySource
DMSO 100 mg/mL (358.14 mM)[3]
Aqueous Media Poor solubility has been noted as a potential issue in cellular assays.[3]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction
  • Cell Lysis:

    • Harvest the cells and lyse them in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).

    • Incubate on ice to ensure complete lysis.

    • Clarify the cell lysates by centrifugation to pellet cellular debris.

  • Immunoprecipitation:

    • Incubate the clarified cell lysates with an anti-RUNX1 antibody and Protein A/G agarose beads.

    • The incubation should be performed with rotation at 4°C for 5 hours to allow for the formation of the antibody-protein complex.

  • Washing:

    • Wash the beads several times with an appropriate wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate) to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against CBFβ and RUNX1 to assess the co-immunoprecipitation of CBFβ with RUNX1.

Signaling Pathway and Experimental Workflow Diagrams

CBF_RUNX_Signaling CBFβ-RUNX Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA Target Gene Promoters Complex->DNA Binds to Nucleus Nucleus Transcription Gene Transcription (e.g., Hematopoiesis) DNA->Transcription Regulates AI1047 AI-10-47 AI1047->CBFb Inhibits Binding

CoIP_Workflow Co-Immunoprecipitation Workflow for this compound start Start: Treat cells with This compound or DMSO lysis Cell Lysis start->lysis ip Immunoprecipitate with anti-RUNX1 Ab lysis->ip wash Wash beads ip->wash elute Elute proteins wash->elute wb Western Blot for CBFβ and RUNX1 elute->wb end End: Analyze results wb->end

References

Validation & Comparative

Potency Showdown: A Comparative Analysis of AI-10-47 and AI-10-49 in Targeting the CBFβ-SMMHC Fusion Oncoprotein

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative potency and mechanisms of two strategic inhibitors in the fight against inversion 16 acute myeloid leukemia.

At a Glance: Potency and Efficacy Comparison

ParameterAI-10-47AI-10-49Reference(s)
FRET IC50 ~3.2 µM (for CBFβ-RUNX binding)260 nM (0.26 µM)[1][2][3]
Cell Viability IC50 (ME-1 cells) Less potent0.6 µM[1][4]
Effect on Primary inv(16) AML Cells Weakly activeReduced viability at 5-10 µM[1][5]
Effect on Normal Bone Marrow Cells Not specifiedNegligible activity (IC50 > 25 µM)[1][4]
In Vivo Efficacy (Mouse Model) Not reported to be as effectiveDelayed leukemia progression[1][5]

Delving into the Mechanism of Action

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML Pathogenesis cluster_2 Therapeutic Intervention CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds & Stabilizes TargetGenes Target Genes (e.g., RUNX3, CSF1R) RUNX1->TargetGenes Activates Transcription Differentiation Normal Blood Cell Differentiation TargetGenes->Differentiation CBFb_SMMHC CBFβ-SMMHC (Fusion Oncoprotein) RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 Sequesters Repression Repression of RUNX1 Target Genes RUNX1_2->Repression Leukemia Leukemic Transformation Repression->Leukemia AI1049 AI-10-49 CBFb_SMMHC_2 CBFβ-SMMHC AI1049->CBFb_SMMHC_2 Inhibits Binding RUNX1_3 RUNX1 (Released) CBFb_SMMHC_2->RUNX1_3 RUNX1 Release MYC MYC Repression RUNX1_3->MYC Apoptosis Apoptosis of Leukemia Cells MYC->Apoptosis

Signaling pathway of AI-10-49 in inv(16) AML.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the disruption of the CBFβ-SMMHC and RUNX1 interaction in the presence of the inhibitors.

  • Protein Expression and Purification: Recombinant Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are expressed and purified.

  • Assay Setup: The assay is performed in a 96-well plate format. The fluorescently tagged proteins are mixed in an assay buffer.

  • FRET Measurement: The plate is incubated to allow the binding reaction to reach equilibrium. FRET is measured by exciting the donor fluorophore (Cerulean) and measuring the emission of both the donor and acceptor (Venus). The ratio of acceptor to donor emission is calculated.

  • Data Analysis: The FRET signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or similar)

This assay determines the effect of the inhibitors on the proliferation and survival of leukemia cell lines.

  • Cell Culture: The inv(16)+ human leukemia cell line ME-1 is cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the MTT into a colored formazan product.

  • Data Quantification: The absorbance of the formazan product is measured using a plate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Co-Immunoprecipitation (Co-IP)

This technique is used to verify the disruption of the endogenous RUNX1/CBFβ-SMMHC interaction within cells.

  • Cell Lysis: ME-1 cells treated with the inhibitor or a vehicle control are lysed to extract cellular proteins.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific for RUNX1, which is coupled to agarose beads. This pulls down RUNX1 and any interacting proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of CBFβ-SMMHC is detected by Western blotting using a specific antibody. A reduction in the amount of co-immunoprecipitated CBFβ-SMMHC in the inhibitor-treated samples indicates disruption of the interaction.

cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies FRET FRET Assay (Biochemical Potency) CellViability Cell Viability Assay (e.g., MTT on ME-1 cells) FRET->CellViability CoIP Co-Immunoprecipitation (Cellular Target Engagement) PK Pharmacokinetic Analysis (Mouse Model) CellViability->PK CFU Colony Forming Unit Assay (Functional Outcome) PrimaryCells Primary Patient Sample Testing (Translational Relevance) Efficacy Efficacy Studies (Leukemia Mouse Model)

General experimental workflow for inhibitor characterization.

Conclusion

References

A Head-to-Head Comparison of AI-10-47 and Ro5-3335 for RUNX Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

Executive Summary

Data Presentation: Quantitative Comparison of AI-10-47 and Ro5-3335

FeatureThis compoundRo5-3335
Mechanism of Action Allosteric inhibitor of the CBFβ-RUNX interaction; binds directly to CBFβ.[1]Initially reported as a direct inhibitor of the RUNX1-CBFβ interaction[2]; subsequent studies dispute direct binding to either RUNX1 or CBFβ.[1][3]
Binding Target CBFβ[1]Initially suggested to be both RUNX1 and CBFβ[2]; later studies could not confirm direct binding.[1][3]
IC50 (Binding Assay) 3.2 μM (FRET assay for CBFβ-RUNX binding)[1]Not consistently demonstrated in direct binding assays such as AlphaScreen or FRET.[1]
Cellular Potency (IC50) Significant growth inhibition in various leukemia cell lines (e.g., ME-1, SEM).[1][4]1.1 μM (ME-1), 21.7 μM (Kasumi-1), 17.3 μM (REH) (Cell viability)[3]
Validated Cellular Effect Reduces CBFβ binding to RUNX1 in cells.[1][4]Represses RUNX1/CBFβ-dependent transactivation in reporter assays.[2][3]

Mechanism of Action and Specificity

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Interaction

This assay is used to quantify the inhibitory effect of compounds on the direct binding of CBFβ to the RUNX1 Runt domain.

Materials:

  • Purified recombinant Cerulean-tagged RUNX1 Runt domain (Donor fluorophore).

  • Purified recombinant Venus-tagged CBFβ (Acceptor fluorophore).

  • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate.

  • 384-well black, low-volume assay plates.

  • Plate reader capable of FRET measurements.

Protocol:

  • Prepare a solution containing 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in Assay Buffer.[1]

  • Serially dilute the test compounds in DMSO, and then dilute into the protein mixture to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence emission at 474 nm (Cerulean) and 525 nm (Venus) with an excitation wavelength of 430 nm.[1][7]

  • Calculate the FRET ratio (Emission at 525 nm / Emission at 474 nm).[1]

  • Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Leukemia cell lines (e.g., ME-1, SEM).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Opaque-walled 96-well plates.

  • Luminometer.

Protocol:

  • Seed leukemia cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubate the plates for 48-72 hours.[8]

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

RUNX1_CBF_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 DNA Target Gene Promoters (e.g., MYC, BCL2) RUNX1->DNA Binds CBFβ CBFβ CBFβ->RUNX1 Stabilizes Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AI1047 This compound AI1047->CBFβ Inhibits Interaction Ro53335 Ro5-3335 (Disputed Mechanism) Ro53335->RUNX1 Inhibits Function (Indirectly?)

Caption: RUNX1-CBFβ signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FRET FRET Assay (Binding Inhibition) IC50_Binding Determine IC50 (Binding) FRET->IC50_Binding CellCulture Leukemia Cell Culture Treatment Inhibitor Treatment (this compound / Ro5-3335) CellCulture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability CoIP Co-Immunoprecipitation (RUNX1-CBFβ Interaction) Treatment->CoIP Reporter Reporter Gene Assay (Transcriptional Activity) Treatment->Reporter IC50_Viability Determine IC50 (Viability) Viability->IC50_Viability

Caption: Experimental workflow for comparing RUNX inhibitors.

Conclusion

References

Cross-Validation of AI-10-47: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the CBFβ-RUNX Inhibitor Across Diverse Cell Lines

Comparative Efficacy of AI-10-47 in Cancer Cell Lines

Cell LineCancer TypeThis compound ActivityAI-10-49 IC50Notes
ME-1Acute Myeloid Leukemia (inv(16))Significantly inhibits growth0.6 µMAI-10-49 is noted to be more potent than this compound in this cell line.[1]
TURLeukemiaSignificantly inhibits growthNot Reported
M0-91LeukemiaSignificantly inhibits growthNot Reported
THP-1Acute Monocytic LeukemiaSignificantly inhibits growthNot Reported
U937Histiocytic LymphomaSignificantly inhibits growthNot ReportedIn contrast to ME-1 cells, U937 growth was unaffected by AI-10-49 over the same concentration range.[1]
SEMB-cell Acute Lymphoblastic LeukemiaWeakly reduced CBFβ binding to RUNX1 at 10 µMNot ReportedThe reduced activity may be due to poor solubility.[2]
Human Bone Marrow CellsNon-cancerousNegligible activity (IC50 > 25 µM for AI-10-49)> 25 µMSuggests a potential therapeutic window.[1]

The CBFβ-RUNX Signaling Pathway and Mechanism of Action of this compound

CBF_RUNX_Pathway CBFβ-RUNX Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb CBFβ RUNX1_cyto RUNX1 CBFb->RUNX1_cyto Forms Heterodimer RUNX1_nuc RUNX1 RUNX1_cyto->RUNX1_nuc Nuclear Translocation DNA DNA (RUNX1 Binding Site) RUNX1_nuc->DNA Binds to Promoter/Enhancer TargetGenes Target Genes (e.g., RUNX3, CSF1R, CEBPA) DNA->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription AI1047 This compound AI1047->CBFb Inhibits Interaction

Experimental Protocols

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50/IC50 value.

Co-Immunoprecipitation (Co-IP)

Materials:

  • SEM cells (or other suitable cell line)

  • DMSO

  • Modified RIPA buffer

  • Anti-RUNX1 antibody

  • Protein A-Agarose beads

  • Western blot reagents and equipment

Procedure:

  • Cell Lysis: Lyse the cells in modified RIPA buffer.[2]

  • Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[2]

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.

Cross-Validation Experimental Workflow

CrossValidation_Workflow Cross-Validation Workflow for this compound Start Start: Hypothesis This compound inhibits RUNX1 activity CellPanel Select a panel of relevant cell lines (e.g., different leukemia subtypes, solid tumors) Start->CellPanel DoseResponse Perform dose-response viability/proliferation assays (e.g., MTT) CellPanel->DoseResponse TargetEngagement Confirm target engagement (Co-Immunoprecipitation) DoseResponse->TargetEngagement In sensitive lines Conclusion Conclusion: Efficacy and selectivity profile of this compound DoseResponse->Conclusion Identify sensitive vs. resistant lines Downstream Analyze downstream effects (Gene expression analysis of RUNX1 target genes via qPCR/RNA-seq) TargetEngagement->Downstream Orthogonal Perform orthogonal assays (e.g., apoptosis assay, cell cycle analysis) Downstream->Orthogonal InVivo In vivo validation (Xenograft models with sensitive and resistant cell lines) Orthogonal->InVivo InVivo->Conclusion

References

Specificity Showdown: AI-10-49 Demonstrates Superior Selectivity for Oncogenic Fusion Protein Over AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of Inhibitor Activity

Target/Cell Line AI-10-47 IC50 AI-10-49 IC50 Key Finding
CBFβ-RUNX Binding3.2 μM[2][3]-This compound inhibits the wild-type protein interaction.
CBFβ-SMMHC-RUNX1 Binding-0.26 μM[4][5]AI-10-49 is significantly more potent against the oncogenic fusion protein.
ME-1 (inv(16) AML) Cell GrowthWeakly active at 10 μM[2]0.6 μM[4][6][7]AI-10-49 demonstrates potent inhibition of leukemia cell growth.
Normal Human Bone Marrow Cells-> 25 μM[4][6]AI-10-49 shows a wide therapeutic window with minimal toxicity to normal cells.
Normal Karyotype AML CellsNo significant effect[6]No significant effect[6]Both inhibitors show reduced activity in non-inv(16) AML cells.

Experimental Protocols

1. Cell Viability Assays:

2. Colony-Forming Unit (CFU) Assays:

  • Methodology: The ability of AML cells to form colonies, a measure of their self-renewal capacity, was evaluated after treatment with the inhibitors.

3. Co-immunoprecipitation Assays:

Visualizing the Mechanism and Workflow

G cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML RUNX1_wt RUNX1 Target_Genes_wt Target Gene Expression RUNX1_wt->Target_Genes_wt Regulates CBFb_wt CBFβ CBFb_wt->RUNX1_wt Stabilizes AI1047_wt This compound AI1047_wt->CBFb_wt Inhibits Interaction CBFb_SMMHC CBFβ-SMMHC (multimer) RUNX1_aml RUNX1 CBFb_SMMHC->RUNX1_aml Sequesters & Inhibits Target_Genes_aml Dysregulated Gene Expression RUNX1_aml->Target_Genes_aml Leukemia Leukemia Progression Target_Genes_aml->Leukemia AI1049 AI-10-49 (bivalent) AI1049->CBFb_SMMHC Specifically Inhibits

G start ME-1 Cells (inv(16) AML) Expressing CBFβ-SMMHC and RUNX1 treatment Treat with AI-10-49 (or vehicle control) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-RUNX1 Antibody lysis->ip wash Wash to Remove Non-specific Binding ip->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE and Western Blot elution->sds_page detection Detect CBFβ-SMMHC and wild-type CBFβ sds_page->detection result Result: Reduced CBFβ-SMMHC in AI-10-49 treated sample detection->result

Figure 2: Experimental workflow for co-immunoprecipitation to assess inhibitor specificity.

References

Safety Operating Guide

Proper Disposal of AI-10-47: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Waste Characterization and Segregation

Waste TypeDescriptionRecommended Container
Unused or Expired AI-10-47 Pure compound, expired stock solutions.Original container, tightly sealed and placed within a labeled secondary container.
Contaminated Solid Waste Gloves, pipette tips, vials, and other disposable labware that has come into contact with this compound.Labeled, puncture-resistant hazardous waste container with a secure lid.
Contaminated Liquid Waste Aqueous and solvent-based solutions containing this compound from experimental procedures.Labeled, leak-proof, and chemically compatible waste container (e.g., HDPE or glass).
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.Designated, puncture-proof sharps container clearly labeled as "Chemically Contaminated Sharps."

Step-by-Step Disposal Protocol

Experimental Protocol: Disposal of this compound Waste
  • Container Preparation: Select a waste container that is compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Waste Collection:

    • Avoid Accumulation: Do not allow large quantities of waste to accumulate in the laboratory.

  • Labeling:

    • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Storage:

    • Secure and Segregated: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Secondary Containment: All liquid waste containers must be kept in secondary containment to prevent the spread of material in case of a leak.

    • Closed Containers: Waste containers must be kept closed at all times, except when adding waste.

  • Request for Pickup: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 6-12 months), submit a request for waste pickup to your institution's EHS department. Do not transport hazardous waste yourself.

Disposal Workflow

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage & Disposal A This compound Experiment B Solid Waste (Gloves, Tips) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles) A->D E Labeled Hazardous Waste Bag/Bin B->E F Labeled, Leak-Proof Waste Bottle C->F G Labeled Sharps Container D->G H Satellite Accumulation Area (Secondary Containment) E->H F->H G->H I EHS Waste Pickup H->I

References

Personal protective equipment for handling AI-10-47

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE) and Engineering Controls

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from dust particles and potential splashes of solutions containing AI-10-47.
Hand Protection Disposable GlovesNitrile glovesProvides a barrier against skin contact. Should be changed frequently, and immediately if contaminated.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Engineering Controls:

Control TypeDescription
Ventilation A certified chemical fume hood should be used when weighing or otherwise handling the solid form of this compound to minimize inhalation exposure.
Safety Equipment An eyewash station and safety shower should be readily accessible in the laboratory where this compound is handled.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-(pyridin-2-yl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole
Molecular Formula C₁₃H₈F₃N₃O
Molecular Weight 279.22 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO (100 mg/mL)[1]
Storage (Solid) Store at 4°C, protect from light[1]
Storage (In solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3]

Operational Plans: Handling and Experimental Protocols

Strict adherence to the following protocols is essential for safe handling and obtaining reliable experimental results.

Reconstitution of this compound
  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C, protected from light.

Experimental Workflow: Cell-Based Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Cells cell_seeding Seed Cells in Plates cell_culture->cell_seeding prepare_drug Prepare this compound Dilutions treat_cells Treat Cells cell_seeding->treat_cells prepare_drug->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Assay (e.g., Viability, Western Blot) incubation->assay signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA DNA (RUNX1 Binding Sites) TargetGenes Target Gene Transcription (e.g., Proliferation, Differentiation) DNA->TargetGenes Regulation AI1047 This compound AI1047->Complex Inhibits Formation Complex->DNA Translocation & Binding

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.